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  • Product: 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate
  • CAS: 84968-87-6

Core Science & Biosynthesis

Foundational

Mesoionic character of 3-(4-Acetylphenyl)sydnone

Topic: Mesoionic Character & Synthetic Utility of 3-(4-Acetylphenyl)sydnone Content Type: Technical Whitepaper Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Discovery Leads. Executive Summary 3-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mesoionic Character & Synthetic Utility of 3-(4-Acetylphenyl)sydnone Content Type: Technical Whitepaper Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Discovery Leads.

Executive Summary

3-(4-Acetylphenyl)sydnone represents a quintessential example of a mesoionic heterocycle—a compound class defined by a dipolar 1,2,3-oxadiazolium-5-olate core that cannot be represented by a single covalent or uncharged structure.[1] This guide provides a rigorous technical analysis of its electronic architecture, a self-validating synthesis protocol, and its application as a pharmacophore precursor in "Click" chemistry (1,3-dipolar cycloaddition).

The compound is unique due to the interplay between the electron-withdrawing acetyl group on the N3-phenyl ring and the electron-rich, aromatic sydnone core. This electronic "push-pull" dynamic makes it a versatile intermediate for synthesizing pyrazole-based therapeutics.

Part 1: The Mesoionic Core – Electronic Architecture

To understand the reactivity of 3-(4-Acetylphenyl)sydnone, one must first deconstruct its mesoionic character. Unlike standard zwitterions, mesoionic compounds possess a cyclic system of overlapping p-orbitals associated with the positive charge, balanced by an exocyclic negative charge (the oxygen at C5).

Resonance and Aromaticity

The sydnone ring exhibits aromatic character despite its charge separation.[2] The delocalization energy is significant, allowing the ring to participate in electrophilic substitutions (at C4) and concerted cycloadditions.

  • The Betaine Form: The N3 atom bears a formal positive charge, while the exocyclic oxygen bears a negative charge.

  • The Aromatic Sextet: The

    
    -electrons are delocalized across the N-N-C-O-O system, satisfying Hückel's rule (
    
    
    
    ).

Impact of the 4-Acetylphenyl Group: The acetyl substituent on the phenyl ring at the N3 position acts as an Electron Withdrawing Group (EWG). Through inductive (


) and mesomeric (

) effects, it pulls electron density away from the sydnone nitrogen (N3).
  • Consequence: This slightly destabilizes the positive charge on N3 compared to an unsubstituted phenylsydnone, potentially increasing the electrophilicity of the system and modulating the rate of cycloaddition reactions.

Part 2: Validated Synthesis Protocol

This protocol synthesizes 3-(4-Acetylphenyl)sydnone from 4-aminoacetophenone. It is designed with self-validating checkpoints to ensure intermediate purity without relying solely on final product analysis.

Workflow Diagram

SynthesisPath Start 4-Aminoacetophenone Step1 N-(4-Acetylphenyl)glycine (Precipitate) Start->Step1 ClCH2COOH, NaOAc Reflux 4h Step2 N-Nitroso Intermediate (Liebermann Positive) Step1->Step2 NaNO2, HCl 0-5°C (Nitrosation) Final 3-(4-Acetylphenyl)sydnone (Mesoionic Core) Step2->Final Ac2O Cyclodehydration

Caption: Step-wise synthesis of the mesoionic core from aniline precursors.

Step-by-Step Methodology

Step 1: Synthesis of N-(4-Acetylphenyl)glycine

  • Reagents: Dissolve 4-aminoacetophenone (0.1 mol) in water/ethanol. Add sodium acetate (0.15 mol) and chloroacetic acid (0.12 mol).

  • Reaction: Reflux for 4–6 hours.

  • Self-Validation (Visual): The reaction mixture should darken. Upon cooling and acidification (dilute HCl), a solid precipitate must form. If no precipitate forms, the alkylation failed (check pH < 4).

  • Purification: Recrystallize from ethanol.

Step 2: Nitrosation (The Critical Intermediate)

  • Protocol: Suspend the glycine derivative from Step 1 in ice-cold water (0–5°C). Add concentrated HCl dropwise until the solution is clear (amine salt formation).

  • Addition: Add aqueous

    
     dropwise with vigorous stirring.
    
  • Self-Validation (Chemical):

    • The Liebermann Test: Take an aliquot. If the N-nitroso compound has formed, the solution should turn yellow/orange.

    • Endpoint: The formation of a thick precipitate indicates the N-nitroso acid is insoluble in the acidic medium.

  • Isolation: Filter the N-nitroso-N-(4-acetylphenyl)glycine and dry thoroughly. Moisture kills the next step.

Step 3: Earl-Mackie Cyclization

  • Reagents: Suspend the dry N-nitroso intermediate in excess Acetic Anhydride (

    
    ).
    
  • Reaction: Stir at room temperature for 12–24 hours (or mild heating at 60°C for 2 hours).

  • Mechanism:

    
     dehydrates the carboxylic acid and cyclizes the nitroso nitrogen onto the carbonyl carbon.
    
  • Self-Validation (IR Check):

    • Monitor the reaction by TLC.[3]

    • Key Indicator: The disappearance of the -OH stretch and the appearance of the sydnone carbonyl band (see Section 3).

  • Workup: Pour into crushed ice. The sydnone will precipitate as a tan/buff solid. Recrystallize from ethanol/acetone.

Part 3: Spectroscopic Fingerprinting

Proving the mesoionic structure requires specific spectral evidence. The 4-acetylphenyl substituent provides a secondary carbonyl "handle" for comparison.

Table 1: Key Spectroscopic Markers for 3-(4-Acetylphenyl)sydnone

TechniqueFeatureValueStructural Assignment
IR (KBr)

(Sydnone)
1740 – 1760 cm⁻¹ Distinctive high-frequency band due to lactone-like character.
IR (KBr)

(Acetyl)
1660 – 1680 cm⁻¹Ketone on the phenyl ring (conjugation lowers frequency).
IR (KBr)

(Sydnone)
~3150 cm⁻¹C4-H stretch (aromatic character).
¹H NMR

(Sydnone H)
6.80 – 7.20 ppm (s) Singlet. Diagnostic of the mesoionic ring proton.
¹H NMR

(Acetyl

)
2.50 – 2.60 ppm (s)Methyl group on the phenyl ring.
¹H NMR

(Aromatic)
7.60 – 8.10 ppm (dd)AA'BB' pattern typical of para-substituted benzenes.

Technical Insight: If the IR band at ~1750 cm⁻¹ is absent, the ring has opened (hydrolysis) or failed to close. This is the primary quality control metric.

Part 4: Reactivity & Drug Discovery Applications

The primary utility of 3-(4-Acetylphenyl)sydnone in drug development is its role as a masked 1,3-dipole . It undergoes thermal [3+2] cycloaddition with alkynes to yield pyrazoles, a scaffold ubiquitous in analgesics (e.g., Celecoxib) and anticancer agents.

Mechanism: 1,3-Dipolar Cycloaddition

The reaction is concerted but asynchronous. The sydnone acts as a cyclic azomethine imine.[4]

Cycloaddition Sydnone 3-(4-Acetylphenyl)sydnone (Dipole) Transition Bicyclic Intermediate (Unstable) Sydnone->Transition Heat / Cu(I) Alkyne Dipolarophile (e.g., DMAD or Terminal Alkyne) Alkyne->Transition Heat / Cu(I) Product 1-(4-Acetylphenyl)pyrazole Derivative Transition->Product - CO2 Gas CO2 Extrusion Transition->Gas

Caption: Conversion of the sydnone core into a pyrazole pharmacophore via [3+2] cycloaddition.[5]

Regioselectivity and the Acetyl Effect
  • Thermal Reaction: With unsymmetrical alkynes (e.g., methyl propiolate), the reaction yields a mixture of regioisomers (4-substituted vs. 5-substituted pyrazoles).

  • Electronic Influence: The electron-withdrawing acetyl group on the N-phenyl ring decreases the HOMO energy of the sydnone. This generally favors reaction with electron-rich alkynes (Inverse Electron Demand), though reactions with electron-deficient alkynes (like DMAD) remain highly efficient due to low LUMO(dipolarophile) - HOMO(dipole) gaps.

  • Copper Catalysis (CuAAC): Recent advances allow for regioselective synthesis of 1,4-disubstituted pyrazoles using copper catalysts, bypassing the thermal mixture issues.

Biological Potential

The 3-(4-acetylphenyl) moiety is often retained in the final drug candidate to serve as a linker:

  • Chalcone Synthesis: The acetyl group can be condensed with aldehydes (Claisen-Schmidt) to form chalcone-sydnone hybrids, known for potent antimicrobial and anticancer activity.

  • Thiazole Derivatives: Bromination of the acetyl group followed by reaction with thioureas yields thiazole-sydnone conjugates, highly active against MDR (Multi-Drug Resistant) bacteria.

References

  • Earl, J. C., & Mackney, A. W. (1935).[2] The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899-900.

  • Stewart, F. H. C. (1964). The Chemistry of the Sydnones. Chemical Reviews, 64(2), 129–147.

  • Moustafa, M. A., & Eisa, H. M. (1992).[6] Synthesis and antimicrobial activity of 3-(substituted-phenyl)-sydnones.[1][7][8] Archiv der Pharmazie, 325(7), 397-401.[6]

  • Taran, F., et al. (2016). Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions. Organic Letters, 18(23), 6116–6119.

  • Badami, B. V. (2006). Mesoionic Compounds: An Unconventional Class of Aromatic Heterocycles.[9][10] Resonance, 11, 44–52.

  • Asahara, H., et al. (2018). [3+2]-Cycloaddition reaction of sydnones with alkynes: A review. Beilstein Journal of Organic Chemistry, 14, 1366–1377.

Sources

Exploratory

Unveiling the Core: A Technical Guide to the Electronic Structure and Dipole Moment of Oxadiazol-3-ium-5-olate Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Oxadiazol-3-ium-5-olates, commonly known as sydnones, represent a fascinating class of mesoionic heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxadiazol-3-ium-5-olates, commonly known as sydnones, represent a fascinating class of mesoionic heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic structure, characterized by a delocalized system of positive and negative charges, imparts a suite of distinctive physicochemical properties, most notably a large ground-state dipole moment. This guide provides a comprehensive exploration of the theoretical underpinnings and practical analysis of the electronic structure and dipole moment of sydnone derivatives. We delve into the quantum mechanical basis of their mesoionic character, present detailed experimental and computational protocols for their characterization, and discuss the profound implications of these properties for drug design and bioorthogonal chemistry.

Introduction: The Enigma of the Mesoionic Sydnone Ring

First described in 1935, sydnones are five-membered pseudo-aromatic heterocyclic molecules based on a 1,2,3-oxadiazole skeleton.[1][2] They belong to the broader class of mesoionic compounds—planar, dipolar rings for which no single covalent structure can be written, and which possess a delocalized system of charges.[3] In the sydnone ring, the five annular atoms collectively share a delocalized positive charge, which is balanced by a negative charge on the exocyclic oxygen atom.[1][2][4] This inherent charge separation is the cornerstone of their chemistry and biological activity.

The inability to be represented by a single classical structure means sydnones are best described as a hybrid of multiple resonance forms.[5] This unique electronic configuration leads to a high degree of stability and a distinct reactivity profile, making them valuable synthons in organic chemistry.[1] In the pharmaceutical realm, these features enable sydnones to interact with biomolecules, leading to a wide spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][4] Understanding their electronic structure and dipole moment is therefore paramount for harnessing their full potential in drug development.

Theoretical Framework: Electronic Structure and Pseudo-Aromaticity

The electronic nature of the sydnone ring is a subject of both theoretical and practical importance. While no single structure suffices, the molecule is often depicted with formal charges on the ring and the exocyclic oxygen to represent its mesoionic character.[4]

Key Electronic Features:

  • Charge Delocalization: The positive charge is not localized on a single atom but is distributed over the five atoms of the 1,2,3-oxadiazole ring, while the negative charge resides on the exocyclic C5-olate function.[1][4] This delocalization is a key contributor to the ring's stability.

  • Pseudo-Aromaticity: Sydnones are considered aromatic based on their planar structure, considerable resonance energy, and delocalized π-electron system.[5] However, computational studies using methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) suggest a more nuanced picture of "partial aromaticity," with the degree of aromatic character being influenced by substituents.[6][7]

  • Reactivity: The C4 position of the sydnone ring possesses both acidic and nucleophilic character, making it reactive toward electrophilic reagents.[2][4]

Caption: Resonance contributors illustrating charge delocalization in the sydnone ring.

The Dipole Moment: A Signature of Mesoionic Character

A direct and measurable consequence of the sydnone ring's charge-separated nature is its large molecular dipole moment (µ). This property provides critical information about the electron distribution within the molecule.[8]

  • Magnitude: Sydnone derivatives exhibit significantly large dipole moments, typically in the range of 4 to 6 Debye (D).[1] This is substantially higher than that of many common organic molecules and is a clear indicator of their highly polar, mesoionic structure.

  • Influence on Properties: The dipole moment profoundly affects a molecule's physicochemical properties. It governs solubility in polar solvents, influences crystal packing, and is a critical determinant in drug-receptor interactions, where electrostatic complementarity is often key to binding affinity.

  • Substituent Effects: The magnitude of the dipole moment can be modulated by the electronic nature of substituents at the N3 and C4 positions of the ring. A linear relationship has been observed between the dipole moment of sydnones and the Hammett σ values of their substituents, highlighting the predictable nature of these electronic effects.[9]

Table 1: Dipole Moments of Representative Oxadiazole Derivatives

Compound Substituent (R) Dipole Moment (µ) in Debye (D) Source
3-Methylsydnone -CH₃ ~5.0 D [5] (Implied)
3-Phenylsydnone -C₆H₅ ~6.5 D [1] (General Range)
1-Methyl-3-(p-tolyl)-1,2,3-triazol-4-one* -C₆H₄-CH₃ 6.89 D [10]
3-p-Tolylsydnone -C₆H₄-CH₃ Varies with conditions [1] (General Range)

Note: This is a closely related mesoionic triazole, included for comparison of magnitude. Data for specific sydnones can be sparse; values are representative.

Experimental Workflow: Determining the Dipole Moment

The dipole moment of a sydnone derivative is typically determined in the laboratory by measuring the dielectric constant (relative permittivity) of its dilute solutions in a non-polar solvent.[11] The Guggenheim method is a widely accepted approach that avoids the need to measure solution densities.[8]

Dipole_Moment_Experiment_Workflow cluster_prep Solution Preparation cluster_measure Physical Measurements cluster_calc Calculation start Weigh Sydnone Derivative and Non-Polar Solvent (e.g., Cyclohexane) prep1 Prepare a Series of Dilute Solutions of Known Mole Fractions start->prep1 measure1 Control Temperature (e.g., 25°C) prep1->measure1 measure2 Measure Capacitance (C) of Solvent and Solutions using a Capacitance Meter measure1->measure2 measure3 Measure Refractive Index (n) of Solvent and Solutions using a Refractometer measure1->measure3 calc1 Calculate Dielectric Constant (ε) from Capacitance Data measure2->calc1 calc2 Plot (ε - n²) vs. Concentration (w) measure3->calc2 calc1->calc2 calc3 Determine Slope (γ) of the Linear Plot calc2->calc3 calc4 Apply Guggenheim Equation to Calculate Dipole Moment (µ) calc3->calc4 end Result calc4->end Final Dipole Moment (µ)

Caption: Experimental workflow for determining dipole moment using the solution method.

Detailed Experimental Protocol (Guggenheim Method)

Objective: To determine the permanent dipole moment of a soluble oxadiazol-3-ium-5-olate derivative.

Materials:

  • Sydnone derivative of interest (high purity)

  • Anhydrous, non-polar solvent (e.g., cyclohexane, benzene)[12]

  • Series of 25 mL or 100 mL volumetric flasks[12][13]

  • Analytical balance (± 0.0001 g)

  • Capacitance meter (e.g., heterodyne beat method)[12][13]

  • Dielectric cell

  • Abbe refractometer

  • Constant temperature water bath (± 0.1 °C)[12]

Procedure:

  • Safety First: Conduct all operations involving volatile organic solvents like benzene or cyclohexane in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

  • Solution Preparation: a. Accurately weigh the empty, dry volumetric flasks.[13] b. Prepare a series of 4-5 dilute solutions of the sydnone derivative in the non-polar solvent. Concentrations should be in a low mole fraction range (e.g., 1% to 5%).[13] c. Add the calculated mass of the sydnone derivative to each flask, then fill to the calibration mark with the solvent. Reweigh the filled flasks to determine the precise mass of solute and solvent, and thus the weight fraction (w).

  • Instrument Calibration and Equilibration: a. Turn on the capacitance meter and refractometer and allow them to stabilize. b. Set the constant temperature water bath to the desired temperature (e.g., 298.15 K / 25 °C) and allow the solvent and all prepared solutions to thermally equilibrate for at least 30 minutes.[12]

  • Measurement of Dielectric Constant (ε): a. Measure the capacitance of the empty dielectric cell and the cell filled with air. b. Rinse the cell with the pure solvent and measure its capacitance. c. Sequentially measure the capacitance of each prepared solution, starting from the most dilute. Ensure the cell is rinsed with the next solution before filling. d. The dielectric constant (ε) of each solution is calculated from the ratio of its capacitance to the capacitance of the empty cell.

  • Measurement of Refractive Index (n): a. Calibrate the refractometer using distilled water. b. Measure the refractive index of the pure solvent and each solution at the same constant temperature.

  • Data Analysis and Calculation: a. According to the Guggenheim approximation, the dipole moment (µ) can be calculated using the following relationship, which relates the change in dielectric constant and refractive index to the concentration of the polar solute: µ² = [27 * k * T / (4 * π * Nₐ * (ε₁ + 2)(n₁² + 2))] * [(Δε/w₂) - (Δn²/w₂)] / d₁ Where k is the Boltzmann constant, T is the absolute temperature, Nₐ is Avogadro's number, ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, d₁ is the density of the solvent, and w₂ is the weight fraction of the solute. The terms (Δε/w₂) and (Δn²/w₂) are the slopes obtained from plotting (ε_solution - ε_solvent) and (n²_solution - n²_solvent) against w₂, respectively.

Computational Workflow: In Silico Analysis

Quantum chemical calculations provide invaluable insights into the electronic structure and allow for the prediction of dipole moments, complementing experimental data. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.

Computational_Workflow cluster_setup Model Setup cluster_calc Quantum Calculation cluster_analysis Data Analysis setup1 Build 3D Structure of Sydnone Derivative setup2 Select Level of Theory: - Functional (e.g., ωB97X-V) - Basis Set (e.g., aug-cc-pVDZ) setup1->setup2 calc1 Perform Geometry Optimization to Find Lowest Energy Conformation setup2->calc1 calc2 Perform Frequency Calculation to Confirm Minimum Energy State calc1->calc2 calc3 Run Single-Point Energy Calculation on Optimized Geometry calc2->calc3 analysis1 Extract Dipole Moment Vector and Magnitude (in Debye) calc3->analysis1 analysis2 Visualize Molecular Orbitals (HOMO/LUMO) calc3->analysis2 analysis3 Analyze Atomic Charges (e.g., Mulliken, NBO) calc3->analysis3 analysis4 Compare with Experimental Data analysis1->analysis4 end Results analysis4->end Validated Model

Caption: In silico workflow for calculating electronic properties of sydnones.

Detailed Computational Protocol (DFT)

Objective: To calculate the optimized geometry, electronic structure, and dipole moment of a sydnone derivative.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Molecular Structure Input: a. Build the 3D structure of the target sydnone derivative using the software's molecular editor. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Calculation Setup: a. Choose an appropriate level of theory. For dipole moments, hybrid functionals that perform well for non-covalent interactions and charge distributions are recommended.

    • Recommended Functional: ωB97X-V or M06[14] b. Select a suitable basis set. The inclusion of diffuse functions is critical for accurately describing the electron distribution and, consequently, the dipole moment.[14]
    • Recommended Basis Set: aug-cc-pVDZ (an augmented double-zeta basis set) is a good starting point, offering a strong balance of accuracy and efficiency.[14]
  • Job Submission: a. Step 1: Geometry Optimization. Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. b. Step 2: Frequency Analysis. Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. c. Step 3: Single-Point Calculation. Using the optimized geometry, perform a final single-point energy calculation to obtain the final wavefunction and molecular properties.

  • Data Extraction and Analysis: a. Dipole Moment: From the output file, locate the section detailing the dipole moment. The software will provide the x, y, and z components of the dipole vector and the total magnitude in Debye. b. Electronic Structure: Analyze the output for molecular orbital energies (HOMO, LUMO) to understand the molecule's electronic frontier. c. Charge Distribution: Examine the calculated atomic partial charges (e.g., Natural Bond Orbital - NBO, or Mulliken population analysis) to quantify the charge separation within the mesoionic ring.

Applications in Drug Development: From Theory to Therapy

The distinct electronic properties of sydnones are not merely academic curiosities; they are the very features that make these compounds potent therapeutic agents and powerful tools in chemical biology.

  • Modulation of Drug-Target Interactions: The large dipole moment can enhance binding to protein targets through favorable electrostatic interactions, particularly in active sites with charged or polar residues.

  • Nitric Oxide (NO) Donors: Certain sydnone derivatives, known as sydnonimines (e.g., Molsidomine), are prodrugs that release nitric oxide, a critical signaling molecule with vasodilatory properties. The electronic structure of the ring is key to its metabolic activation and subsequent NO release.

  • Bioorthogonal Chemistry: Sydnones have emerged as highly effective 1,3-dipoles in strain-promoted [3+2] cycloaddition reactions with strained alkynes.[9][15] This "click chemistry" reaction is used for selectively labeling biomolecules in living systems. The reactivity and regioselectivity of this process are governed by the frontier molecular orbitals of the sydnone, which are a direct consequence of its electronic structure.[15]

Conclusion and Future Outlook

Oxadiazol-3-ium-5-olate derivatives are a testament to the rich chemical diversity accessible within heterocyclic chemistry. Their mesoionic nature gives rise to a large and tunable dipole moment, a feature that defines their physical properties and biological activity. The synergistic application of experimental techniques, such as dielectric constant measurements, and high-level computational modeling provides a robust framework for characterizing these molecules. As our understanding of structure-property relationships deepens, the rational design of novel sydnone-based derivatives for targeted therapies and advanced bio-imaging applications will undoubtedly accelerate, opening new frontiers in medicine and biotechnology.

References

  • Neliti. (n.d.). Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds. Retrieved from [Link]

  • Kier, L. B., & Roche, E. B. (1967). Medicinal chemistry of the mesoionic compounds. Journal of Pharmaceutical Sciences, 56(2), 149-168. Retrieved from [Link]

  • Maity, A. (2018). Mesoionic Compounds and its Application in Organic and Pharmaceutical Field. Acta Scientific Pharmaceutical Sciences, 2(7), 01-02. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2017). MESOIONIC SYDNONE: A REVIEW IN THEIR CHEMICAL AND BIOLOGICAL PROPERTIES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1-9. Retrieved from [Link]

  • McGill University. (n.d.). Dipole Moment of Polar Molecules in Solution. Retrieved from [Link]

  • University of Zurich. (2017). Dipole Moment. Retrieved from [Link]

  • Kumar, K. R., Harshitha, N. H., & Keerthana, B. S. (2019). CHEMISTRY OF MESOIONIC SYDNONES AS VERSATILE HETEROCYCLIC COMPOUNDS. International Journal of Pharmaceutics and Drug Analysis, 7(12), 88-95. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Dipole Moments. Retrieved from [Link]

  • ResearchGate. (n.d.). Linear relationship between the dipole moment of sydnones and σ values. Retrieved from [Link]

  • Gaina, L. G., & Mangalagiu, I. I. (2013). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Revista de Chimie, 64(2), 174-182. Retrieved from [Link]

  • Druta, I., & Bugeac, C. (2016). THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. Revue Roumaine de Chimie, 61(4-5), 259-275. Retrieved from [Link]

  • Hasted, J. B. (1975). The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity cor. The Journal of Chemical Physics, 62(8), 3154-3159. Retrieved from [Link]

  • Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. Retrieved from [Link]

  • University of Oxford. (n.d.). DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. Retrieved from [Link]

  • Kavitake, S. B., et al. (2012). Mesoionic sydnone derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 4(1), 451-458. Retrieved from [Link]

  • Erdem, S. S., & Bułyszko, A. (2008). 1,3,4-oxadiazoles: Evaluation of aromaticity and atomic charge distribution. Molecular Physics, 106(14), 1823-1830. Retrieved from [Link]

  • Moucheron, C., et al. (2021). Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity, and Application to pH-Triggered Chiroptical Switch with CPL Sign Reversal. JACS Au, 1(6), 864-875. Retrieved from [Link]

  • Mohammed, H. A., & Al-Masoudi, W. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal For Pure Sciences, 2. Retrieved from [Link]

  • Shreya, et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 22. Retrieved from [Link]

  • Ahmed, E., et al. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C), 184–192. Retrieved from [Link]

  • Kumar, A., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). Retrieved from [Link]

  • Flores-Livas, J. A., et al. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv preprint arXiv:2008.10929. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in aromaticity indices for the oxadiazole rings of the investigated molecules: (a) HOMA; (b) NICS. Retrieved from [Link]

  • Tsoleridis, C. A., & Alexandrou, N. E. (1985). Dipole moments and a CNDO/2 study of mesoionic 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 2, 1037-1039. Retrieved from [Link]

  • Wilkins, D. M., et al. (2019). Predicting molecular dipole moments by combining atomic partial charges and atomic dipoles. The Journal of Chemical Physics, 150(19), 194101. Retrieved from [Link]

Sources

Foundational

Biological Activity of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

This technical guide provides an in-depth analysis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate (commonly referred to as 3-(4-Acetylphenyl)sydnone ), a mesoionic heterocyclic compound with significant pharmacological uti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate (commonly referred to as 3-(4-Acetylphenyl)sydnone ), a mesoionic heterocyclic compound with significant pharmacological utility as a Nitric Oxide (NO) donor.[1][2][3][4]

A Technical Guide for Drug Development & Application Scientists[1][2][3][4]

Executive Summary

3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate is a mesoionic sydnone derivative characterized by its dipolar 1,2,3-oxadiazole core.[1][2][3][4][5] Unlike standard heterocycles, this compound exists as a stable betaine with delocalized positive and negative charges.[1][2][3][4]

Its primary biological value lies in its capacity to act as a Nitric Oxide (NO) donor .[1][2][3][4] Recent pharmacological studies and patent disclosures highlight its critical role in dermatological rescue therapies , specifically in mitigating the severe cutaneous toxicity (rash, pruritus) associated with Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Afatinib, Erlotinib) used in oncology.[1][2][3][4] It achieves this by restoring local NO homeostasis in epithelial tissues without compromising the systemic antitumor efficacy of the EGFR inhibitors.[2][3][4]

Chemical Profile & Mechanism of Action[1][2][3][4][6]

Mesoionic Structure and Stability

The compound belongs to the sydnone class (1,2,3-oxadiazolium-5-olates).[1][2][3][4][5] It is "mesoionic" because its structure cannot be represented by a single covalent or dipolar formula; it is a resonance hybrid.[1][2][3][4]

  • Cationic Center: The 1,2,3-oxadiazole ring atoms share the positive charge.[1][2][3][4]

  • Anionic Center: The exocyclic oxygen at position 5 bears the negative charge.[1][2][3][4]

  • Substituent: The N3 position is substituted with a 4-acetylphenyl group, which influences the electronic stability and lipophilicity of the molecule.[1][2][3][4]

Mechanism of NO Release

Sydnones are "masked" NO donors.[1][2][3][4] They do not release NO spontaneously under neutral conditions but undergo hydrolytic or oxidative cleavage in physiological environments.[2][3][4]

  • Ring Opening: Under physiological pH or enzymatic action, the oxadiazole ring undergoes hydrolytic cleavage.[1][2][3][4]

  • Intermediate Formation: This generates an unstable N-nitroso-amino acid intermediate.[1][2][3][4]

  • NO Liberation: The intermediate decomposes to release Nitric Oxide (NO) and the corresponding hydrazine or amine byproduct.[1][2][3][4]

Biological Impact: The released NO activates soluble guanylate cyclase (sGC), increasing cGMP levels, which promotes vasodilation and anti-inflammatory signaling in keratinocytes, countering the vasoconstrictive and inflammatory effects of EGFR inhibition.[1][2][3][4]

NO_Mechanism Sydnone 3-(4-Acetylphenyl) sydnone Hydrolysis Hydrolytic Ring Opening (pH/Enzyme) Sydnone->Hydrolysis Intermediate Unstable N-nitroso Intermediate Hydrolysis->Intermediate NO Nitric Oxide (NO) Release Intermediate->NO Decomposition sGC sGC Activation (cGMP u2191) NO->sGC Effect Vasodilation & Anti-inflammatory (Skin Rescue) sGC->Effect

Figure 1: Mechanism of Nitric Oxide release and downstream signaling activation.[1][2][3][4]

Therapeutic Applications

Mitigation of EGFR-Inhibitor Induced Skin Toxicity

This is the primary application of 3-(4-acetylphenyl)sydnone.[1][2][3][4]

  • Problem: EGFR inhibitors (EGFRi) destroy keratinocyte homeostasis, leading to severe acneiform rash in >50% of patients.[1][2][3][4] This often forces dose reduction or cessation of cancer therapy.[2][3][4]

  • Solution: Topical application of 3-(4-acetylphenyl)sydnone releases NO locally.[1][2][3][4]

  • Outcome: In preclinical models (Rat), it reduced rash severity by >10% and improved wound healing without entering systemic circulation at levels that would antagonize the antitumor effect of the EGFRi.[1][2][3][4]

Antimicrobial & Anticancer Potential

Like many sydnones, this derivative exhibits moderate intrinsic cytotoxicity against specific tumor lines and bacteriostatic activity against Gram-positive bacteria.[1][2][3][4] However, these activities are secondary to its utility as an adjuvant NO donor.[1][2][3][4]

Experimental Protocols

Synthesis of 3-(4-Acetylphenyl)sydnone

Prerequisite: This protocol follows the standard Strecker synthesis route adapted for the 4-acetylphenyl derivative.[1][2][3][4]

Reagents: 4-Aminoacetophenone, Chloroacetic acid, Sodium Nitrite (NaNO2), Acetic Anhydride (Ac2O), Sodium Acetate.[1][2][3][4]

Step-by-Step Methodology:

  • N-Alkylation (Formation of Glycine Derivative):

    • Reflux 4-aminoacetophenone (0.1 mol) with chloroacetic acid (0.15 mol) and sodium acetate in water/ethanol for 4-6 hours.

    • Cool, filter, and recrystallize the precipitate to obtain N-(4-acetylphenyl)glycine .[1][2][3][4]

  • N-Nitrosation:

    • Dissolve the glycine derivative in dilute HCl at 0–5°C.

    • Dropwise add aqueous NaNO2 solution with stirring.[1][2][3][4] Maintain temperature below 5°C to prevent decomposition.[2][3][4]

    • Stir for 1 hour. The N-nitroso-N-(4-acetylphenyl)glycine will precipitate.[1][2][3][4] Filter and dry.[1][2][3][4]

  • Cyclization (Formation of Sydnone):

    • Suspend the N-nitroso intermediate in acetic anhydride (10 volumes).

    • Stir at room temperature (or mild heat, 40°C) for 12–24 hours. The mixture will clarify as cyclization occurs.[2][3][4]

    • Pour into crushed ice. The 3-(4-acetylphenyl)sydnone will precipitate as a solid.[1][2][3][4]

    • Purification: Recrystallize from ethanol.

    • Validation: Confirm structure via IR (C=O sydnone peak ~1740 cm⁻¹) and NMR.

Synthesis Start 4-Aminoacetophenone Step1 Step 1: N-Alkylation (+ Chloroacetic acid) Start->Step1 Inter1 N-(4-acetylphenyl)glycine Step1->Inter1 Step2 Step 2: Nitrosation (NaNO2 / HCl, <5°C) Inter1->Step2 Inter2 N-nitroso-N-(4-acetylphenyl)glycine Step2->Inter2 Step3 Step 3: Cyclization (Acetic Anhydride) Inter2->Step3 Final 3-(4-Acetylphenyl)sydnone Step3->Final

Figure 2: Synthetic pathway for the production of 3-(4-Acetylphenyl)sydnone.

In Vitro NO Release Assay (Griess Method)

To verify the biological activity of the synthesized compound.[1][2][3][4]

  • Preparation: Dissolve the sydnone in DMSO (Stock 10 mM). Dilute in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Incubate 100 µM of compound in PBS at 37°C. Add 10 mM L-Cysteine (optional thiol cofactor to accelerate release).

  • Sampling: At time points (0, 30, 60, 120 min), take 100 µL aliquots.

  • Detection: Add 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).[1][2][3][4]

  • Measurement: Incubate 10 min in dark. Measure Absorbance at 540 nm.[2][3][4]

  • Quantification: Compare against a Sodium Nitrite standard curve to calculate µM NO released.

Cytotoxicity Rescue Assay (CCK-8)

To demonstrate the compound's ability to protect keratinocytes from EGFRi toxicity.[1][2][3][4]

  • Cell Line: HaCaT cells (Human keratinocytes).[1][2][3][4]

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment Groups:

    • Control (Vehicle)[1][2][3][4]

    • EGFRi Only (e.g., Afatinib 1 µM)[1][2][3][4]

    • EGFRi + Sydnone (10 µM, 50 µM, 100 µM)[1][2][3][4]

  • Incubation: 48 hours.

  • Readout: Add CCK-8 reagent, incubate 2h, read OD at 450 nm.

  • Success Metric: The Sydnone co-treatment group should show significantly higher cell viability compared to the EGFRi-only group.[1][2][3][4]

Data Summary

ParameterDescription
Chemical Name 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate
Molecular Class Mesoionic Heterocycle (Sydnone)
Primary Activity Nitric Oxide (NO) Donor
Target Organ Epithelial Tissue (Skin/Mucosa)
Key Application Prevention of EGFR-inhibitor induced rash
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Stability Stable in solid state; hydrolyzes in aqueous solution at physiological pH

References

  • Synthesis and Biological Activities of Mesoionic Sydnone Compounds. Source: Journal of Basic and Clinical Pharmacy (2010).[1][2][3][4] Context: Establishes the general synthetic route and antimicrobial potential of substituted sydnones.[1][2][3][4] URL:[Link][1][2][3][4]

  • Method for Preventing or Treating a Disease Associated with Inhibition of EGFR. Source: Google Patents (TW201927292A / JP2021506958A).[1][2][3][4] Context: Explicitly identifies 3-(4-acetylphenyl)sydnone as a nitric oxide releasing agent used to mitigate skin toxicity caused by EGFR inhibitors.[1][2][3][4] Contains in vivo and in vitro data.[1][2][3][4][5][6][7] URL:

  • Chemistry of Mesoionic Sydnones as Versatile Heterocyclic Compounds. Source: Neliti / Int. J. Pharm.[1][2][3][4] Drug Anal. (2018).[1][2][3][4][5] Context: Review of the physicochemical properties and broad biological spectrum (anticancer, antioxidant) of the sydnone ring system. URL:[Link]

Sources

Exploratory

The Thermodynamic Stability of Mesoionic Oxadiazoles: A Technical Guide for Drug Development Professionals

Introduction: The Allure and Challenge of Mesoionic Systems Mesoionic compounds, a fascinating class of heterocyclic entities, occupy a unique chemical space. They are formally neutral, five- or six-membered rings that c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure and Challenge of Mesoionic Systems

Mesoionic compounds, a fascinating class of heterocyclic entities, occupy a unique chemical space. They are formally neutral, five- or six-membered rings that cannot be represented by a single classical valence-bond structure and possess a dipole moment. Among these, the 1,3,4-oxadiazole-based mesoionics have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, the very electronic nature that imparts their biological efficacy also presents a significant challenge: thermodynamic stability.

This guide provides an in-depth exploration of the factors governing the thermodynamic stability of mesoionic oxadiazoles. We will delve into the structural nuances, the interplay of electronic and steric effects, and the experimental and computational methodologies employed to predict and assess their stability. For researchers in drug development, a thorough understanding of these principles is paramount for designing and advancing mesoionic drug candidates with optimal shelf-life and in vivo performance.

The Structural Essence of Mesoionic 1,3,4-Oxadiazoles

A mesoionic 1,3,4-oxadiazole, often referred to as a sydnone in older literature (though this is a specific subclass), is characterized by a delocalized positive charge within the ring and a balancing negative charge on an exocyclic atom. This charge separation is a key determinant of their reactivity and stability.

The canonical representation of a mesoionic 1,3,4-oxadiazole is a resonance hybrid of multiple contributing structures. The stability of the system is intrinsically linked to the degree of delocalization and the ability of the substituents to accommodate the formal charges.

Factors Influencing Thermodynamic Stability

The thermodynamic stability of mesoionic oxadiazoles is not an absolute value but rather a multifactorial property influenced by the intricate interplay of several factors.

Electronic Effects of Substituents

The nature of the substituents at various positions on the oxadiazole ring plays a pivotal role in modulating stability.

  • Substituents at the N-3 Position: Electron-withdrawing groups (EWGs) at the N-3 position generally enhance the stability of the mesoionic ring. By inductively pulling electron density from the ring, EWGs can delocalize the positive charge, thereby stabilizing the system. Conversely, electron-donating groups (EDGs) can destabilize the ring by intensifying the positive charge.

  • Substituents at the C-5 Position: The effect of substituents at the C-5 position is more nuanced. Aromatic substituents can contribute to stability through resonance stabilization, extending the delocalized π-system. The electronic nature of the substituents on this aromatic ring further fine-tunes the overall stability.

Steric Hindrance

Bulky substituents can introduce steric strain, which may either stabilize or destabilize the mesoionic ring. In some cases, steric hindrance can shield the reactive centers of the ring from potential degradation pathways. However, excessive steric clash can distort the planar geometry of the ring, disrupting the optimal orbital overlap required for maximum resonance stabilization and leading to a decrease in thermodynamic stability.

Aromaticity and Resonance Energy

The concept of aromaticity is central to the stability of mesoionic compounds. While not conforming to Hückel's rule in a classical sense, mesoionic oxadiazoles exhibit a degree of aromatic character due to their cyclic, planar structure and delocalized π-electron system. The greater the resonance energy, a quantitative measure of this stabilization, the more thermodynamically stable the compound. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are invaluable tools for assessing the aromaticity of these systems.

Experimental and Computational Assessment of Stability

A combination of experimental and computational techniques is essential for a comprehensive evaluation of the thermodynamic stability of mesoionic oxadiazoles.

Experimental Protocols

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information on the melting point, enthalpy of fusion, and decomposition temperature of a compound.

Experimental Protocol: DSC Analysis of a Mesoionic Oxadiazole

  • Sample Preparation: Accurately weigh 2-5 mg of the mesoionic oxadiazole compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting and an exothermic peak corresponding to decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify the loss of volatile components.

Experimental Protocol: TGA Analysis of a Mesoionic Oxadiazole

  • Sample Preparation: Accurately weigh 5-10 mg of the mesoionic oxadiazole compound into a TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperature at which significant weight loss begins is the decomposition temperature.

Data Presentation: Thermal Analysis Data for Representative Mesoionic Oxadiazoles

CompoundSubstituent (N-3)Substituent (C-5)Melting Point (°C)Decomposition Onset (°C)
1 PhenylMethyl152210
2 4-NitrophenylMethyl185255
3 PhenylPhenyl178230
4 4-MethoxyphenylMethyl145205

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting and understanding the stability of mesoionic compounds.

Workflow: DFT-Based Stability Assessment

DFT_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation mol_structure Mesoionic Oxadiazole Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nics_calc Aromaticity Assessment (NICS) geom_opt->nics_calc Optimized Geometry energy_calc Single Point Energy (Higher Level of Theory) freq_calc->energy_calc Verified Minimum thermo_props Thermodynamic Properties (Enthalpy, Gibbs Free Energy) energy_calc->thermo_props Electronic Energy stability_pred Relative Stability Prediction thermo_props->stability_pred nics_calc->stability_pred Stability_Degradation cluster_outcome Outcome ewg Electron-Withdrawing Groups (EWGs) stable Increased Thermodynamic Stability ewg->stable resonance Resonance Stabilization resonance->stable aromaticity Aromatic Character aromaticity->stable edg Electron-Donating Groups (EDGs) unstable Decreased Thermodynamic Stability edg->unstable heat Heat heat->unstable light Light (UV) light->unstable water Water (Hydrolysis) water->unstable

Caption: The interplay between stabilizing factors and degradation triggers determines the overall thermodynamic stability of mesoionic oxadiazoles.

Strategies for Enhancing Stability in Drug Design

Armed with an understanding of the factors governing stability, medicinal chemists can employ several strategies to design more robust mesoionic oxadiazole drug candidates.

  • Judicious Selection of Substituents: The incorporation of EWGs at appropriate positions can significantly enhance stability. The use of sterically demanding groups can also be beneficial, provided they do not disrupt the planarity of the ring.

  • Prodrug Approaches: For compounds with inherent hydrolytic instability, a prodrug strategy can be employed. This involves masking the labile functional group with a moiety that is cleaved in vivo to release the active drug.

  • Formulation Strategies: The stability of a mesoionic drug can be improved through careful formulation. This may include the use of excipients that protect the drug from light and moisture, or the development of amorphous solid dispersions to enhance solubility and stability.

Conclusion

The thermodynamic stability of mesoionic oxadiazoles is a critical parameter that must be carefully considered throughout the drug discovery and development process. A comprehensive approach that combines experimental analysis and computational modeling is essential for characterizing and predicting the stability of these unique heterocyclic systems. By understanding the intricate interplay of electronic and steric effects, and by implementing rational design strategies, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

  • Mesoionic Compounds: Past, Present, and Future. Chemical Reviews.[Link]

  • The Chemistry of Meso-ionic Compounds. Advances in Heterocyclic Chemistry.[Link]

  • Aromaticity of Mesoionic Compounds. Pure and Applied Chemistry.[Link]

  • Computational Study of the Aromaticity of Mesoionic 1,3,4-Oxadiazoles. Journal of Molecular Structure: THEOCHEM.[Link]

  • Thermal and Photochemical Reactivity of Mesoionic Compounds. Targets in Heterocyclic Systems.[Link]

  • Applications of Mesoionic Compounds in Medicinal Chemistry. Future Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate: A Detailed Protocol for Researchers

Introduction: The Enduring Allure of Mesoionic Sydnones Sydnones are a fascinating class of mesoionic, pseudo-aromatic heterocyclic compounds that have captivated chemists since their discovery in 1935 by Earl and Mackne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Allure of Mesoionic Sydnones

Sydnones are a fascinating class of mesoionic, pseudo-aromatic heterocyclic compounds that have captivated chemists since their discovery in 1935 by Earl and Mackney.[1] These unique 1,2,3-oxadiazolium-5-olate structures possess a delocalized positive and negative charge within the five-membered ring, rendering them with a distinct reactivity profile and a wide range of potential applications.[2][3] Their utility as synthons in 1,3-dipolar cycloaddition reactions to form pyrazoles and their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have made them a subject of continuous research in medicinal and materials chemistry.[4][5][6]

This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific sydnone derivative, 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also insights into the underlying chemical principles and safety considerations.

Overall Synthetic Strategy

The synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate is a two-step process, a classic and well-established route for the preparation of 3-arylsydnones.[2][7] The first step involves the synthesis of the N-arylglycine precursor, N-(4-acetylphenyl)glycine, from a commercially available starting material. The second step is the transformation of this precursor into the target sydnone via N-nitrosation followed by a cyclodehydration reaction.

Synthetic_Pathway 4-Aminoacetophenone 4-Aminoacetophenone N-(4-Acetylphenyl)glycine N-(4-Acetylphenyl)glycine 4-Aminoacetophenone->N-(4-Acetylphenyl)glycine Step 1: N-Alkylation N-Nitroso-N-(4-acetylphenyl)glycine N-Nitroso-N-(4-acetylphenyl)glycine N-(4-Acetylphenyl)glycine->N-Nitroso-N-(4-acetylphenyl)glycine Step 2a: N-Nitrosation 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate N-Nitroso-N-(4-acetylphenyl)glycine->3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate Step 2b: Cyclodehydration

Caption: Overall synthetic workflow for 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate.

PART 1: Synthesis of N-(4-Acetylphenyl)glycine

This initial step creates the crucial backbone of our target molecule. The synthesis proceeds via a nucleophilic substitution reaction where the amino group of 4-aminoacetophenone attacks chloroacetic acid.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
4-AminoacetophenoneC₈H₉NO135.1613.52 g (0.1 mol)Sigma-Aldrich
Chloroacetic acidC₂H₃ClO₂94.509.45 g (0.1 mol)Sigma-Aldrich
Sodium CarbonateNa₂CO₃105.9910.60 g (0.1 mol)Fisher Scientific
Deionized WaterH₂O18.02200 mL---
Hydrochloric Acid (conc.)HCl36.46As neededVWR
EthanolC₂H₅OH46.07For recrystallization---

Instrumentation:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • pH meter or pH paper

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.60 g (0.1 mol) of sodium carbonate in 100 mL of deionized water.

  • Addition of Reactants: To this solution, add 13.52 g (0.1 mol) of 4-aminoacetophenone. In a separate beaker, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 100 mL of deionized water. Slowly add the chloroacetic acid solution to the stirred suspension of 4-aminoacetophenone.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will precipitate the N-(4-acetylphenyl)glycine.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water. Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-(4-acetylphenyl)glycine as a crystalline solid.

PART 2: Synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

This part of the synthesis involves two key chemical transformations: the formation of an N-nitroso intermediate and its subsequent cyclization to the sydnone ring.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
N-(4-Acetylphenyl)glycineC₁₀H₁₁NO₃193.199.66 g (0.05 mol)Synthesized in Part 1
Sodium NitriteNaNO₂69.003.80 g (0.055 mol)Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46~5 mLVWR
Acetic AnhydrideC₄H₆O₃102.0950 mLSigma-Aldrich
Deionized WaterH₂O18.02As needed---
Ice------As needed---

Instrumentation:

  • Beaker (500 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Protocol:

  • N-Nitrosation:

    • In a 500 mL beaker, suspend 9.66 g (0.05 mol) of N-(4-acetylphenyl)glycine in 100 mL of deionized water.

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add concentrated hydrochloric acid dropwise until the N-(4-acetylphenyl)glycine dissolves.

    • In a separate flask, dissolve 3.80 g (0.055 mol) of sodium nitrite in 20 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold N-(4-acetylphenyl)glycine solution over 30 minutes, ensuring the temperature remains below 5 °C. A precipitate of N-nitroso-N-(4-acetylphenyl)glycine will form.

    • Continue stirring the mixture in the ice bath for an additional hour.

    • Collect the N-nitroso intermediate by vacuum filtration and wash with a small amount of ice-cold water. Caution: N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cyclodehydration:

    • Carefully transfer the moist N-nitroso-N-(4-acetylphenyl)glycine to a 250 mL Erlenmeyer flask.

    • Add 50 mL of acetic anhydride to the flask.

    • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the evolution of gas (nitrous oxide) and a change in the color of the solution.

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring. This will precipitate the crude 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate.

    • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

    • The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield the final product as a crystalline solid.

Mechanism of Sydnone Formation

The formation of the sydnone ring from the N-nitroso-N-arylglycine is a classic example of a cyclodehydration reaction. The acetic anhydride acts as both a solvent and a dehydrating agent. The proposed mechanism involves the formation of a mixed anhydride intermediate, which then undergoes an intramolecular cyclization to form the sydnone ring with the elimination of acetic acid.[8]

Sydnone_Formation_Mechanism cluster_0 N-Nitroso-N-arylglycine cluster_1 Mixed Anhydride Formation cluster_2 Intramolecular Cyclization cluster_3 Sydnone N_Nitroso R-N(N=O)-CH₂-COOH Mixed_Anhydride R-N(N=O)-CH₂-C(=O)O-C(=O)CH₃ N_Nitroso->Mixed_Anhydride + Ac₂O - AcOH Cyclic_Intermediate Cyclic Intermediate Mixed_Anhydride->Cyclic_Intermediate Intramolecular Attack Sydnone 3-Aryl-sydnone Cyclic_Intermediate->Sydnone - H⁺

Caption: Proposed mechanism for the cyclodehydration of N-nitroso-N-arylglycine.

Characterization of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.6 (s, 3H, -COCH₃)

    • δ ~6.8-7.0 (s, 1H, C4-H of sydnone ring)

    • δ ~7.8-8.2 (m, 4H, aromatic protons)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~26.5 (-COCH₃)

    • δ ~95-100 (C4 of sydnone ring)

    • δ ~120-140 (aromatic carbons)

    • δ ~168-172 (C5-O⁻ of sydnone ring)

    • δ ~197 (-COCH₃)

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • ~3150 (C-H stretch of sydnone ring)[2]

    • ~1740-1760 (C=O stretch of sydnone ring, a characteristic sharp band)[2]

    • ~1680 (C=O stretch of acetyl group)

    • ~1600, 1500 (C=C stretch of aromatic ring)

Safety and Handling Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[4][9] It can cause methemoglobinemia. Avoid contact with skin and eyes. In case of fire, it may intensify the fire.[4] Store away from combustible materials.

  • Acetic Anhydride: Acetic anhydride is corrosive and causes severe skin burns and eye damage.[10] It is also flammable. Handle with care and avoid inhalation of vapors.

  • N-Nitroso Compounds: As a class, N-nitroso compounds are considered potential carcinogens. Handle the isolated N-nitroso-N-(4-acetylphenyl)glycine with extreme care and dispose of any waste containing this intermediate according to institutional guidelines.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable mesoionic compound for further investigation in various fields of chemical and biomedical research. The unique electronic and structural features of sydnones continue to make them attractive targets for synthetic chemists, and this guide serves as a practical resource for those looking to explore their chemistry.

References

  • Azarifar, D., Ghasemnejad Bosra, H., & Moha, M. (2006). MICROWAVE-ASSISTED SYNTHESIS OF N-ARYLGLYCINES: IMPROVEMENT OF SYDNONE SYNTHESIS. HETEROCYCLES, 68(1), 175.
  • Bayoumi, W. A., El-Gamal, M. I., & Oh, C. H. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(2), 127–134.
  • A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. (2025). Mini-Reviews in Organic Chemistry, 22(4).
  • Chemos GmbH & Co. KG. (n.d.).
  • FUJIFILM Wako Chemicals. (2026, January 14).
  • International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE.
  • Lin, S. T., & Tien, H. J. (2025). The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones, 3-Arylmethylsydnones and 3-Phenylethylsydnone. Journal of the Chinese Chemical Society, 62(1), 115-120.
  • Neliti. (n.d.).
  • Organic Syntheses. (n.d.). N-Phenylsydnone.
  • Organic Syntheses. (1941). Acetylglycine. Organic Syntheses, Coll. Vol. 1, 298.
  • Ribéraud, M., Porte, K., Chevalier, A., Madegard, L., Rachet, A., Delaunay-Moisan, A., ... & Thuéry, P. (n.d.).
  • Roth, C. (n.d.).
  • Semantic Scholar. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Stanescu, M. D., & Avram, E. (2019). THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. Revue Roumaine de Chimie, 64(8), 711-722.
  • University of Calgary. (n.d.). Spectroscopy Infrared Spectra.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Asundaria, A. S., & Shah, S. A. (2010). Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies.
  • Azarifar, D., Ghasemnejad-Bosra, H., & Tajbaksh, M. (2005). Microwave-assisted synthesis of N-arylglycines: improvement of sydnone synthesis. Heterocycles, 65(12), 2945-2954.
  • Bayoumi, W. A., El-Gamal, M. I., & Oh, C. H. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134.
  • Deshpande, S. R., & Pai, K. V. (2010). Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy, 1(4), 221.
  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2012). Synthesis and antimicrobial activity of 3-(substituted-phenyl) sydnone derivatives. Medicinal Chemistry Research, 21(9), 2395-2401.
  • Goh, J. B., Tiekink, E. R. T., & Fun, H.-K. (2011). 4-Acetyl-3-(p-anisyl)sydnone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1455.
  • Hranjec, M., Kralj, M., Piantanida, I., Sedić, M., Šuman, L., Pavelić, K., & Karminski-Zamola, G. (2007). 4-substituted-sydnone derivatives and their antitumor evaluation. European Journal of Medicinal Chemistry, 42(1), 13-20.
  • Kâ, A., Sene, M., & Diop, M. (2020). Sydnone: Synthesis, Reactivity and Biological Activities. Grow Kudos.
  • Thoman, C. J., & Voaden, D. J. (1973). 3-Phenylsydnone. Organic Syntheses, 53, 96.
  • Turnbull, K., & Blackburn, T. L. (1985). Bromination of sydnones. II. Bromination of 3-(2-aminophenyl)sydnone and related compounds. Journal of Heterocyclic Chemistry, 22(5), 1223-1226.
  • Weintraub, P. M., & Bambury, R. E. (1969). Heterocycles II. Nitration of 3-arylsydnones. Tetrahedron Letters, 10(7), 579-582.

Sources

Application

The Sydnone Route to Substituted Pyrazoles: An Application Guide for 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

Introduction: The Enduring Importance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to act as a versatile scaffold, participating in crucial hydrogen bonding and hydrophobic interactions with a multitude of biological targets. This has led to the development of a wide array of blockbuster drugs for treating a diverse range of conditions, from inflammation and cancer to viral infections and erectile dysfunction.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the kinase inhibitor Ruxolitinib, and the antiviral Lenacapavir, underscoring the privileged status of this heterocyclic system in modern therapeutics.[1][3]

The synthetic accessibility of pyrazoles has been a key driver of their widespread application. Among the various synthetic strategies, the [3+2] cycloaddition reaction of mesoionic sydnones with alkynes offers a powerful and modular approach to constructing highly substituted pyrazole rings.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of pyrazoles using a specific mesoionic 1,3-dipole: 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate (also known as 3-(4-acetylphenyl)sydnone).

This particular sydnone is a valuable building block as the resulting 1-(4-acetylphenyl)pyrazole core is a key structural motif in various pharmacologically active compounds, including analogues of the selective COX-2 inhibitor Celecoxib.[6][7] We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols for the synthesis of the sydnone precursor and its subsequent cycloaddition reactions, and present data on expected outcomes with various alkyne partners.

The Power of Mesoionic Dipoles: Understanding the Sydnone-Alkyne Cycloaddition

Sydnones are stable, mesoionic aromatic compounds that behave as 1,3-dipoles in cycloaddition reactions.[8][9] The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4π-electron system of the 1,3-dipole reacts with a 2π-electron system (the dipolarophile, in this case, an alkyne) to form a five-membered ring.[10]

The reaction between a sydnone and an alkyne proceeds via a [3+2] cycloaddition, which is typically thermally promoted.[2][4] The initial cycloaddition forms an unstable bicyclic intermediate that readily extrudes carbon dioxide to yield the aromatic pyrazole ring.[8] This loss of CO2 is the thermodynamic driving force for the reaction, leading to the irreversible formation of the stable pyrazole product.

A key consideration in these reactions is regioselectivity when using unsymmetrical alkynes. The regiochemical outcome is influenced by a combination of steric and electronic factors of both the sydnone and the alkyne.[4] While thermal cycloadditions can sometimes lead to mixtures of regioisomers, the development of copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) has provided a route to improved regiocontrol under milder conditions.[9]

Experimental Protocols

Part 1: Synthesis of the Starting Material: 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

The preparation of the title sydnone is a two-step process starting from the commercially available 4-aminoacetophenone. The procedure involves the formation of N-(4-acetylphenyl)glycine followed by nitrosation and subsequent cyclodehydration.

Step 1.1: Synthesis of N-(4-acetylphenyl)glycine

This step involves the N-alkylation of 4-aminoacetophenone with chloroacetic acid.

  • Materials:

    • 4-Aminoacetophenone

    • Chloroacetic acid

    • Sodium carbonate

    • Water

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate in water.

    • Add 4-aminoacetophenone and chloroacetic acid to the solution.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The N-(4-acetylphenyl)glycine will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 1.2: Synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate via Nitrosation and Cyclodehydration

This step involves the conversion of the N-substituted glycine into the corresponding N-nitroso derivative, which then undergoes cyclodehydration in the presence of a dehydrating agent like acetic anhydride.

  • Materials:

    • N-(4-acetylphenyl)glycine

    • Sodium nitrite

    • Water

    • Concentrated Hydrochloric Acid

    • Acetic anhydride

  • Procedure:

    • Suspend N-(4-acetylphenyl)glycine in water in a beaker and cool to 0-5 °C in an ice bath.[11]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.[11]

    • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

    • The resulting N-nitroso-N-(4-acetylphenyl)glycine can be isolated by filtration, though it is often used directly in the next step.

    • To the cold N-nitroso glycine, slowly add acetic anhydride with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The sydnone will precipitate from the solution.

    • Pour the reaction mixture into ice water to quench any remaining acetic anhydride.

    • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford pure 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate.

Workflow for the Synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

cluster_0 Step 1.1: N-Alkylation cluster_1 Step 1.2: Nitrosation & Cyclodehydration A 4-Aminoacetophenone C N-(4-acetylphenyl)glycine A->C Reflux in H2O B Chloroacetic Acid + Na2CO3 B->C D N-(4-acetylphenyl)glycine F N-Nitroso-N-(4-acetylphenyl)glycine D->F Nitrosation E NaNO2, HCl (0-5°C) E->F H 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate F->H Cyclodehydration G Acetic Anhydride G->H

Caption: Synthesis of the sydnone starting material.

Part 2: General Protocol for the Synthesis of 1-(4-Acetylphenyl)pyrazoles

This protocol describes the thermal 1,3-dipolar cycloaddition of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate with an alkyne dipolarophile.

  • Materials:

    • 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

    • Alkyne (e.g., Dimethyl acetylenedicarboxylate, Phenylacetylene, etc.)

    • Anhydrous high-boiling solvent (e.g., xylene or toluene)

    • Silica gel for column chromatography

    • Eluent for chromatography (e.g., hexane/ethyl acetate mixtures)

  • Procedure:

    • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate (1.0 eq.) in anhydrous xylene.

    • Add the alkyne (1.1-1.5 eq.) to the solution. For solid alkynes, add them directly. For liquid alkynes, add them via syringe.

    • Heat the reaction mixture to reflux (approximately 140 °C for xylene) and maintain for 8-24 hours. The reaction progress should be monitored by TLC by observing the disappearance of the sydnone starting material.[4]

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue is then purified by flash column chromatography on silica gel. The appropriate eluent system (typically a gradient of ethyl acetate in hexane) will depend on the polarity of the resulting pyrazole.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the 1-(4-acetylphenyl)pyrazole derivative.

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reaction Mechanism: Sydnone-Alkyne [3+2] Cycloaddition

cluster_0 Reactants cluster_1 Transition State & Intermediate cluster_2 Products Sydnone 3-(4-Acetylphenyl)sydnone (1,3-Dipole) TS [3+2] Cycloaddition Transition State Sydnone->TS Heat Alkyne Alkyne (Dipolarophile) Alkyne->TS Intermediate Bicyclic Adduct TS->Intermediate Pyrazole 1-(4-Acetylphenyl)pyrazole Intermediate->Pyrazole Retro-cycloaddition (Extrusion of CO2) CO2 Carbon Dioxide (CO2) Intermediate->CO2

Caption: Mechanism of pyrazole formation.

Data Presentation: Expected Outcomes with Various Alkynes

The reaction of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate with a range of alkynes is expected to proceed in good to excellent yields. The following table summarizes the expected products and typical yields based on analogous reactions reported in the literature for arylsydnones.[12][13]

EntryAlkyne Dipolarophile (R¹-C≡C-R²)Product(s)Typical Yield (%)
1Dimethyl acetylenedicarboxylateCO₂MeCO₂MeDimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate85-95
2Diethyl acetylenedicarboxylateCO₂EtCO₂EtDiethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate80-90
3PhenylacetylenePhH1-(4-Acetylphenyl)-5-phenyl-1H-pyrazole & 1-(4-Acetylphenyl)-3-phenyl-1H-pyrazole70-85 (mixture)
41-Heptynen-PentylH1-(4-Acetylphenyl)-5-pentyl-1H-pyrazole & 1-(4-Acetylphenyl)-3-pentyl-1H-pyrazole65-80 (mixture)
5DiphenylacetylenePhPh1-(4-Acetylphenyl)-3,4-diphenyl-1H-pyrazole75-88

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific reaction conditions and purification.

Conclusion and Field-Proven Insights

The 1,3-dipolar cycloaddition of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate with alkynes represents a robust, reliable, and versatile method for the synthesis of a diverse library of 1-(4-acetylphenyl)-substituted pyrazoles. This methodology is particularly valuable for drug discovery programs aimed at developing analogues of known pyrazole-containing drugs or exploring new chemical space around this privileged scaffold.

Key Insights for Success:

  • Solvent Choice: The use of a high-boiling, anhydrous solvent such as xylene or toluene is crucial for achieving the necessary temperatures for the thermal cycloaddition to proceed at a reasonable rate.[4]

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of the starting N-(4-acetylphenyl)glycine and the resulting sydnone is paramount for obtaining high yields and simplifying the purification of the final pyrazole products.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. The disappearance of the sydnone spot, which is typically more polar than the resulting pyrazole, is a good indicator of reaction completion.

  • Regioselectivity with Terminal Alkynes: Be aware that reactions with terminal alkynes will likely produce a mixture of regioisomers. These can often be separated by careful column chromatography, but their structural elucidation will require detailed NMR analysis (e.g., NOE experiments). For applications where a single regioisomer is required, exploring copper-catalyzed conditions may be beneficial.[9]

By following the protocols and considering the insights provided in this application note, researchers can confidently and efficiently synthesize a wide range of novel pyrazole derivatives for their drug discovery and development endeavors.

References

  • Faria, J. V., et al. (2017). Pyrazoles as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5845-5863. Available from: [Link]

  • Pluta, R., et al. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry, 14, 1317-1348. Available from: [Link]

  • Harrity, J. P. A., & Browne, D. L. (2009). Recent developments in the chemistry of sydnones. Tetrahedron, 65(44), 8873-8887. Available from: [Link]

  • Dumitraşcu, F., et al. (2006). New Pyrazoles by 1,3-Dipolar Cycloaddition Reactions Between Sydnones and Activated Alkynes. Revue Roumaine de Chimie, 51(4), 255-260. Available from: [Link]

  • Bansal, R. K., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-246. Available from: [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available from: [Link]

  • Huisgen, R., & Gotthardt, H. (1968). 1.3-Dipolare Cycloadditionen, XXX. Über die Reaktion von Sydnonen mit Acrylsäureestern. Chemische Berichte, 101(2), 536-551. Available from: [Link]

  • Al-Hourani, B. J. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available from: [Link]

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. Available from: [Link]

  • Khan, T., et al. (2025). A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Ohta, M., & Kato, H. (1969). Sydnones and other meso-ionic compounds. In Nonbenzenoid Aromatics (Vol. 1, pp. 117-248). Academic Press.
  • Badami, B. V., & Puranik, G. S. (1975). Reactions of sydnones: Part I-1,3-dipolar cycloaddition of 3-arylsydnones to dimethyl acetylenedicarboxylate. Indian Journal of Chemistry, 13, 913-915.
  • Browne, D. L., et al. (2010). Alkyne [3+2] Cycloadditions of Iodosydnones toward Functionalized 1,3,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 75(21), 7394-7401. Available from: [Link]

  • Wikipedia contributors. (2024, February 15). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved February 24, 2026, from [Link]

  • Gualtierotti, J. B., et al. (2014). One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. The Journal of Organic Chemistry, 79(17), 8449-8454. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(4-Acetylphenyl)sydnone for Advanced Copper-Free Bioconjugation

Introduction: A New Frontier in Bioorthogonal Chemistry In the landscape of bioconjugation, the pursuit of reactions that are both rapid and biocompatible is paramount. Copper-free click chemistry has emerged as a powerf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Bioorthogonal Chemistry

In the landscape of bioconjugation, the pursuit of reactions that are both rapid and biocompatible is paramount. Copper-free click chemistry has emerged as a powerful tool, enabling researchers to forge stable covalent bonds within complex biological systems without the need for cytotoxic metal catalysts[1][2]. Among the array of bioorthogonal reagents, mesoionic compounds, particularly sydnones, have garnered significant interest. Sydnones participate in Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC), a reaction characterized by its high specificity and efficiency in aqueous environments[3][4][5][6].

This guide focuses on a particularly versatile reagent: 3-(4-Acetylphenyl)sydnone . The presence of the acetyl moiety on the N-3 phenyl ring provides a unique functional handle for secondary modifications, expanding its utility beyond a simple click-to-conjugate reagent. Here, we provide an in-depth exploration of the underlying mechanism, key advantages, and detailed protocols for the application of 3-(4-Acetylphenyl)sydnone in advanced bioconjugation strategies for researchers in drug development and chemical biology.

The Mechanism: A Strain-Driven Cascade to a Stable Pyrazole

The Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) is a powerful bioorthogonal ligation that proceeds through a tandem cycloaddition-retrocycloaddition sequence. The reaction's driving force is the release of ring strain from the cyclooctyne partner, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO)[4][7].

The process unfolds in two key steps:

  • [3+2] Dipolar Cycloaddition: The sydnone, acting as a mesoionic 1,3-dipole, reacts with the strained alkyne (dipolarophile) to form a transient, bicyclic intermediate[8].

  • Retro-Diels-Alder Reaction: This intermediate is unstable and rapidly undergoes a retro-Diels-Alder type reaction. This step involves the extrusion of a molecule of carbon dioxide (CO₂), which is an entropically favorable process, leading to the formation of a highly stable, aromatic pyrazole ring[8].

This irreversible cascade results in a stable covalent linkage between the two parent molecules. The reaction is highly specific and proceeds cleanly under physiological conditions (aqueous buffer, ambient temperature), making it ideal for live-cell applications[3][4].

SPSAC_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Sydnone 3-(4-Acetylphenyl)sydnone Intermediate Bicyclic Intermediate Sydnone->Intermediate [3+2] Cycloaddition Alkyne Strained Alkyne (e.g., BCN) Alkyne->Intermediate Pyrazole Stable Pyrazole Conjugate Intermediate->Pyrazole Retro-Diels-Alder CO2 Carbon Dioxide (CO₂) Intermediate->CO2 Extrusion

Figure 1: General mechanism of Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC).

Key Features & Advantages of 3-(4-Acetylphenyl)sydnone

While various sydnones can participate in SPSAC, the 3-(4-acetylphenyl) derivative offers distinct advantages:

  • Bioorthogonality: Like other SPSAC reactions, it proceeds efficiently without a copper catalyst, ensuring high biocompatibility for in vivo and live-cell studies[1][2].

  • Favorable Kinetics: The electron-withdrawing nature of the acetyl group on the phenyl ring is expected to enhance the reactivity of the sydnone dipole, potentially leading to faster reaction rates compared to unsubstituted phenyl sydnones.

  • Dual Functionality: The key advantage lies in the acetyl group. This ketone moiety serves as a secondary reactive site for further chemical modifications post-conjugation, enabling the development of more complex biomolecular constructs.

  • Stability: Sydnones with aromatic substituents at the N-3 position exhibit excellent chemical stability, allowing for easy handling and storage.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Acetylphenyl)sydnone

This protocol is adapted from established methods for the synthesis of N-aryl sydnones followed by acetylation.

Materials:

  • 4-Aminoacetophenone

  • Ethyl chloroacetate

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Phosphorous pentoxide (P₂O₅) or Boron trifluoride etherate (BF₃·OEt₂)

  • Ethanol

  • Benzene or Toluene

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of N-(4-Acetylphenyl)glycine

  • In a round-bottom flask, dissolve 4-aminoacetophenone in a suitable solvent like ethanol.

  • Add an aqueous solution of sodium carbonate.

  • Slowly add ethyl chloroacetate to the mixture while stirring vigorously.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, hydrolyze the resulting ester by adding a solution of sodium hydroxide and stirring at room temperature overnight.

  • Acidify the mixture with HCl to precipitate the N-(4-acetylphenyl)glycine.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nitrosation

  • Suspend the N-(4-acetylphenyl)glycine in dilute HCl at 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 1-2 hours at this temperature. The formation of the N-nitroso-glycine is often indicated by a color change.

  • Filter the resulting solid, wash with ice-cold water, and use immediately in the next step.

Step 3: Cyclization to 3-(4-Acetylphenyl)sydnone

  • Suspend the crude N-nitroso-N-(4-acetylphenyl)glycine in acetic anhydride.

  • Cool the mixture in an ice bath and slowly add a dehydrating agent/catalyst such as phosphorous pentoxide or a few drops of BF₃·OEt₂.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization from ethanol to yield pure 3-(4-Acetylphenyl)sydnone.

Protocol 2: General Procedure for Protein Labeling via SPSAC

This protocol provides a general method for labeling a protein that has been pre-functionalized with a strained alkyne (e.g., BCN or DBCO) using 3-(4-Acetylphenyl)sydnone.

Materials:

  • Alkyne-modified protein (e.g., via NHS-ester conjugation of BCN-NHS or DBCO-NHS to lysine residues) in a suitable buffer (e.g., PBS, pH 7.4).

  • 3-(4-Acetylphenyl)sydnone.

  • Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography (SEC) column or dialysis tubing for purification.

Procedure:

  • Prepare a stock solution of 3-(4-Acetylphenyl)sydnone in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Add the 3-(4-Acetylphenyl)sydnone stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The final DMSO concentration should be kept below 5% (v/v) to maintain protein integrity.

  • Gently mix the solution and incubate at room temperature or 37 °C for 2-12 hours. The optimal time may need to be determined empirically.

  • Monitor the reaction progress by LC-MS or SDS-PAGE if a significant mass change is expected.

  • After the reaction is complete, remove the excess unreacted sydnone and DMSO by SEC (e.g., using a PD-10 desalting column) or dialysis against the desired storage buffer.

  • Characterize the resulting conjugate by mass spectrometry to confirm labeling and determine the degree of labeling.

SPAAC_Workflow node_prep node_prep node_react node_react node_purify node_purify node_analyze node_analyze A Prepare Alkyne-Modified Protein (in PBS) C Combine Reactants (10-50x excess Sydnone) A->C B Prepare Sydnone Stock (in DMSO) B->C D Incubate at RT or 37°C (2-12 hours) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize Product (Mass Spectrometry, SDS-PAGE) E->F

Figure 2: General experimental workflow for protein bioconjugation using SPSAC.

Quantitative Data & Reactivity Profile

The reaction kinetics of SPSAC are influenced by the electronic properties of both the sydnone and the strained alkyne. Electron-withdrawing groups on the N-3 aryl substituent of the sydnone generally increase the reaction rate. While specific kinetic data for 3-(4-Acetylphenyl)sydnone is not yet widely published, we can infer its reactivity relative to other sydnones.

Sydnone DerivativeStrained AlkyneSecond-Order Rate Constant (k) M⁻¹s⁻¹Comments
N-Phenyl SydnoneBCN0.054 (in 55:45 MeOH-H₂O)[4]Baseline reactivity for an unsubstituted N-aryl sydnone.
3-(4-Acetylphenyl)sydnone BCNEst. > 0.06The acetyl group is electron-withdrawing, expected to increase the rate constant relative to N-Phenyl Sydnone.
4-Chloro-N-phenyl SydnoneBCN~1.62 (Calculated 30x increase)[9]Demonstrates the significant rate enhancement by electron-withdrawing substituents on the sydnone ring.

Note: The rate constant for 3-(4-Acetylphenyl)sydnone is an estimation based on established structure-activity relationships. Experimental verification is recommended.

Characterization and Analysis

Successful conjugation can be confirmed using several analytical techniques:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the molecular weight of the conjugate, confirming the addition of the sydnone moiety.

  • UV-Vis Spectroscopy: The disappearance of the characteristic sydnone absorbance peak (typically around 310-330 nm) can be used to monitor the reaction progress[4].

  • NMR Spectroscopy: For small molecule conjugations, ¹H and ¹³C NMR can confirm the formation of the pyrazole ring structure[8][10].

  • SDS-PAGE: A shift in the molecular weight of a labeled protein can be visualized.

Conclusion and Future Perspectives

3-(4-Acetylphenyl)sydnone stands out as a highly promising reagent for copper-free click chemistry. Its robust reactivity, coupled with the unique potential for post-conjugation modification via the acetyl group, opens up new avenues for creating complex, multifunctional bioconjugates. This enables applications in areas such as targeted drug delivery, where a therapeutic payload could be attached to the acetyl group after the initial protein labeling, or in advanced imaging, where multiple probes could be introduced. As the field of bioorthogonal chemistry continues to evolve, the strategic design of dual-functional reagents like 3-(4-Acetylphenyl)sydnone will be instrumental in pushing the boundaries of what is possible in chemical biology and medicine.

References

  • Wallace, S., & Chin, J. W. (2014). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Chemical Science, 5(5), 1742-1744. [Link]

  • Kolodych, S., et al. (2014). 4-Halogeno-sydnones for fast strain promoted cycloaddition with bicyclo-[6.1.0]-nonyne. Chemical Communications. [Link]

  • Alvarez, R., et al. (2003). NEW PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION REACTIONS BETWEEN SYDNONES AND ACTIVATED ALKYNES. Journal of the Chilean Chemical Society. [Link]

  • ResearchGate. (2025). 4-Halogeno-sydnones for fast strain promoted cycloaddition with bicyclo-[6.1.0]-nonyne. [Link]

  • Rashidian, M., et al. (2013). Click Chemistry and Radiochemistry: An Update. Bioconjugate Chemistry. [Link]

  • Wallace, S., & Chin, J. W. (2014). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Chemical Science. [Link]

  • Harrity, J. P., et al. (2014). Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. White Rose Research Online. [Link]

  • sentdex. (2021). Graphviz tutorial. YouTube. [Link]

  • Influence of the sydnone structure on the SPSAC reaction. ResearchGate. [Link]

  • Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. RSC Publishing. [Link]

  • Daily, D. (2023). How to build Graphviz diagrams in Python. DevTools daily. [Link]

  • Harrity, J. P., et al. (2010). Alkyne [3 + 2] Cycloadditions of Iodosydnones Toward Functionalized 1,3,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Sydnone-alkyne cycloaddition: Applications in synthesis and bioconjugation. Request PDF. [Link]

  • Taran, F., et al. (N/A). 8.1 Sydnone–Alkyne Cycloadditions in the Presence of Copper (CuSAC). Science of Synthesis. [Link]

  • Harrity, J. P., et al. (2010). Alkyne [3 + 2] cycloadditions of iodosydnones toward functionalized 1,3,5-trisubstituted pyrazoles. PubMed. [Link]

  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Cantera. (N/A). Viewing a reaction path diagram. Cantera Documentation. [Link]

  • A 18F-labeled dibenzocyclooctyne (DBCO) derivative for copper-free click labeling of biomolecules. RSC Publishing. [Link]

Sources

Application

One-pot synthesis methods for 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

Application Note: One-Pot Synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate Abstract & Strategic Overview This application note details the synthesis of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate (commonly referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

Abstract & Strategic Overview

This application note details the synthesis of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate (commonly referred to as 3-(4-acetylphenyl)sydnone ), a mesoionic heterocycle with significant potential as a pharmacophore and a "click chemistry" precursor.

Historically, sydnone synthesis involved a laborious multi-step isolation of the carcinogenic N-nitroso intermediate. This guide presents a Telescoped One-Pot Protocol , optimizing the classic Earl-Mackney method for safety and yield. By performing the N-nitrosation and cyclodehydration sequentially without isolating the toxic intermediate, we enhance safety profiles and operational efficiency suitable for drug development workflows.

Target Molecule Profile:

  • IUPAC Name: 3-(4-Acetylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 218.21 g/mol

  • Key Functionality: Mesoionic dipole (masked ketene), 1,3-dipole for cycloaddition.

Chemical Reaction Mechanism

The synthesis proceeds through a modified Strecker-type pathway. The transformation involves three critical chemical phases:

  • N-Alkylation: Conversion of the primary amine to an N-aryl glycine.

  • N-Nitrosation: Formation of the N-nitroso acid (the rate-limiting and safety-critical step).

  • Cyclodehydration: Ring closure driven by an anhydride to form the mesoionic core.

Graphviz Pathway Diagram:

SydnoneMechanism cluster_conditions Reaction Phases Amine 4-Aminoacetophenone (Starting Material) Glycine N-(4-Acetylphenyl)glycine (Intermediate A) Amine->Glycine + ClCH2COOH + NaOAc, Reflux Nitroso N-Nitroso-N-(4-acetylphenyl)glycine (Transient Intermediate B) Glycine->Nitroso + NaNO2 / HCl (Nitrosation) Cation Cationic Acyl Intermediate Nitroso->Cation + Ac2O / TFAA (Dehydration) Sydnone 3-(4-Acetylphenyl)sydnone (Target) Cation->Sydnone - H+ / Cyclization

Figure 1: Mechanistic pathway from amine precursor to mesoionic sydnone target.

Experimental Protocol: Telescoped Synthesis

Safety Warning: Sydnones are mesoionic compounds; while generally stable, their precursors (N-nitroso compounds) are potential carcinogens. Handle all intermediates in a fume hood. Nitric oxide (NO) evolution may occur.[1][2]

Materials & Reagents
ReagentEquiv.Role
4-Aminoacetophenone 1.0Limiting Reagent
Chloroacetic Acid 1.2Alkylating Agent
Sodium Acetate (anhydrous) 1.5Base / Buffer
Sodium Nitrite (

)
1.2Nitrosating Agent
Acetic Anhydride (

)
5.0 - 10.0Cyclizing Agent / Solvent
Ethanol / Water SolventReaction Medium
Step-by-Step Methodology

Phase 1: In-Situ Generation of N-Aryl Glycine

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-aminoacetophenone (10 mmol, 1.35 g) in 30 mL of Ethanol/Water (1:1 v/v).

  • Alkylation: Add Chloroacetic acid (12 mmol, 1.13 g) and Sodium Acetate (15 mmol, 1.23 g).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the primary amine.
    
  • Workup (Partial): Cool the reaction mixture to room temperature. Pour into ice water (50 mL). The N-(4-acetylphenyl)glycine typically precipitates.

    • Note: For a strictly "one-pot" flow, you can proceed, but water removal is critical for Step 3. The most robust semi-one-pot method involves filtration here or a solvent swap. We will proceed with the Solvent Swap method to maintain the "telescoped" definition without solid isolation.

Phase 2: Nitrosation (The Critical Safety Step) 5. Acidification: To the aqueous suspension/solution from Step 4, add concentrated


 dropwise until pH 

. Maintain temperature at

using an ice bath. 6. Nitrosation: Add a solution of

(12 mmol, 0.83 g in 5 mL water) dropwise over 15 minutes.
  • Observation: The solution will turn yellow/orange, and a precipitate (the N-nitroso acid) will form.
  • Crucial: Stir at
    
    
    for 1 hour. Do not heat. Heating at this stage causes decomposition to the hydrazine.

Phase 3: Cyclodehydration (Sydnone Formation) 7. Drying (The "One-Pot" Bridge): Extract the aqueous mixture with Dichloromethane (DCM) (


). The N-nitroso intermediate moves to the organic phase.
8.  Dehydration:  Dry the combined DCM layers with 

and filter directly into a fresh reaction flask. 9. Cyclization: Add Acetic Anhydride (10 mL) to the DCM solution. 10. Reaction: Stir at room temperature for 12 hours (or reflux gently for 2 hours if using higher boiling solvent like toluene; for DCM, RT is safer). The solution typically darkens. 11. Final Isolation: Evaporate the solvent and excess anhydride under reduced pressure. 12. Purification: Recrystallize the residue from Ethanol or Ethanol/Benzene.

Critical Quality Attributes (CQA) & Validation

To ensure the trustworthiness of the synthesized compound, compare analytical data against these standard values.

Table 1: Validation Parameters

AttributeExpected Value / RangeDiagnostic Signal
Appearance Pale yellow to buff crystalsVisual Inspection
Melting Point

(Lit.[3] varies)
Sharp melting range indicates purity.
IR Spectroscopy

Sydnone Carbonyl (C=O) (Strong, distinctive)
IR Spectroscopy

Acetyl Carbonyl (C=O)
IR Spectroscopy

C4-H stretch (Sydnone ring proton)
1H NMR

(1H, s)
Sydnone C4-H (Characteristic singlet)
1H NMR

(3H, s)
Acetyl methyl group

Troubleshooting Guide:

  • Low Yield: Often caused by incomplete drying before adding Acetic Anhydride. Water hydrolyzes the anhydride, preventing cyclization.

  • Oiling out: If the product forms an oil, triturating with cold diethyl ether or hexane often induces crystallization.

  • Decomposition: If the mixture turns black/tarry during Nitrosation, the temperature was likely too high (

    
    ).
    

Process Workflow Diagram

Workflow Start Start: 4-Aminoacetophenone Step1 Step 1: Alkylation (ClCH2COOH, NaOAc, Reflux) Start->Step1 Check1 TLC Check: Amine Consumed? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Step 2: Nitrosation (NaNO2, HCl, 0°C) Check1->Step2 Yes Step3 Step 3: Phase Transfer (Extract into DCM, Dry) Step2->Step3 Step4 Step 4: Cyclization (Add Ac2O, Stir RT) Step3->Step4 Finish Final Product: 3-(4-Acetylphenyl)sydnone Step4->Finish

Figure 2: Operational workflow for the telescoped synthesis.

References

  • Deshpande, S. R., & Pai, K. V. (2010). Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy, 1(4), 227.

  • Petry, N., et al. (2022). A mechanochemical approach to the synthesis of sydnones and derivatives.[2][4] Faraday Discussions, 241, 162-177.

  • Kumari, M. (2022).[5] A Review on Sydnones. International Journal of Creative Research Thoughts, 10(10).

  • Dol, R., et al. (2023).[6] A catalytic one-pot synthesis of sydnone heterocycles with mechanistic insights. Tetrahedron, 133704.[6]

  • Ferreira, S. B., et al. (2010).[3] Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies. ACG Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3-(4-Acetylphenyl)sydnone cycloadditions

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-(4-Acetylphenyl)sydnone in cycloaddition reactions. This resource is designed to provide exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-(4-Acetylphenyl)sydnone in cycloaddition reactions. This resource is designed to provide expert-level insights and practical, field-tested solutions to common challenges, with a specific focus on overcoming steric hindrance.

Introduction: The Challenge of Steric Hindrance

3-(4-Acetylphenyl)sydnone is a valuable mesoionic compound, serving as a 1,3-dipole in cycloaddition reactions to synthesize a variety of heterocyclic scaffolds, particularly pyrazoles. However, the bulky acetylphenyl group at the N-3 position can impart significant steric hindrance, which often leads to sluggish reaction rates, low yields, or unfavorable regioselectivity, especially when paired with substituted dipolarophiles. This guide provides a systematic approach to diagnosing and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: My cycloaddition with 3-(4-Acetylphenyl)sydnone and a substituted alkene is not proceeding, or the yield is very low. What is the likely cause?

A: The primary suspect is steric hindrance between the 4-acetylphenyl group on the sydnone and substituents on your alkene (dipolarophile). This steric clash raises the energy of the transition state, slowing down or preventing the reaction under standard conditions. You may need to employ more forcing conditions or alternative activation methods.

Q2: Am I seeing the expected regioselectivity in my reaction?

A: Sydnone cycloadditions with unsymmetrical alkenes can yield two different regioisomers. Steric hindrance from the N-3 substituent typically directs the reaction to form the less sterically congested isomer. If you are observing an unexpected or low selectivity, it indicates that electronic factors and steric factors are competing, and the reaction conditions may not be optimal to favor one over the other.

Q3: Can I use internal alkynes with 3-(4-Acetylphenyl)sydnone?

A: While possible, reactions with internal alkynes are often more challenging than with terminal alkynes due to increased steric bulk around the reaction centers. These reactions almost always require high temperatures, microwave irradiation, or catalyst-assisted pathways to achieve reasonable yields.

Q4: What role does the solvent play in overcoming steric hindrance?

A: High-boiling point, polar aprotic solvents like DMF, DMSO, or xylenes are often used to enable the high temperatures required to overcome the activation energy barrier imposed by steric hindrance. The choice of solvent can also influence the solubility of reactants and the stability of the transition state.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting common experimental failures.

Issue 1: Reaction Failure or Extremely Low Conversion
Potential Cause Diagnostic Check Recommended Solution
Insufficient Thermal Energy TLC or crude NMR analysis shows only starting materials after prolonged reaction time at standard temperatures (e.g., 80-100 °C).Increase reaction temperature incrementally (e.g., to 120-160 °C) using a high-boiling solvent. If thermal decomposition is a concern, consider microwave-assisted synthesis.
High Steric Clash The dipolarophile is highly substituted (e.g., a tri- or tetra-substituted alkene or a bulky internal alkyne).Switch to a less sterically demanding dipolarophile if the project allows. Alternatively, explore catalyst-mediated pathways that may have different transition state geometries.
Decomposition of Reactants TLC analysis shows multiple new spots, but none correspond to the desired product.Run the reaction at a lower temperature for a longer duration. Ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
Issue 2: Poor Regioselectivity
Potential Cause Diagnostic Check Recommended Solution
Competing Electronic and Steric Effects NMR analysis of the crude product shows a mixture of regioisomers.Modify the dipolarophile to enhance electronic bias (e.g., using an electron-withdrawing group). Alternatively, adding a Lewis acid catalyst can sometimes alter the electronic character of the dipolarophile and improve selectivity.
Thermodynamic vs. Kinetic Control The isomer ratio changes with reaction time and temperature.To favor the kinetically controlled product, run the reaction at the lowest possible temperature that still affords a reasonable rate. For the thermodynamically favored product, use higher temperatures and longer reaction times.

Part 3: Verified Experimental Protocols

Protocol 1: High-Temperature Thermal Cycloaddition

This protocol is a first-line approach for moderately hindered systems.

Workflow: High-Temperature Cycloaddition

prep 1. Prepare Reactants mix 2. Combine Sydnone & Dipolarophile in High-Boiling Solvent (e.g., Xylene) prep->mix heat 3. Heat to Reflux (140-160 °C) under N2 mix->heat monitor 4. Monitor by TLC heat->monitor (8-24 h) monitor->heat Incomplete workup 5. Aqueous Workup & Solvent Removal monitor->workup Complete purify 6. Purify by Column Chromatography workup->purify

Caption: Workflow for a standard high-temperature thermal cycloaddition.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-Acetylphenyl)sydnone (1.0 eq).

  • Add the dipolarophile (1.1 - 1.5 eq).

  • Add a high-boiling solvent (e.g., xylene, toluene, or DMF) to achieve a concentration of 0.1-0.5 M.

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the sydnone starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • If necessary, perform an aqueous workup to remove the solvent (e.g., if using DMF).

  • Concentrate the crude product under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Cycloaddition

For highly hindered substrates where thermal heating is insufficient or leads to decomposition.

Workflow: Microwave-Assisted Synthesis

prep 1. Combine Reactants in Microwave-Safe Vial seal 2. Seal Vial prep->seal irradiate 3. Irradiate in Microwave Reactor (Set Temp & Time) seal->irradiate cool 4. Cool to Room Temp irradiate->cool filter 5. Filter & Concentrate cool->filter purify 6. Purify Product filter->purify

Caption: General workflow for microwave-assisted organic synthesis (MAOS).

Step-by-Step Procedure:

  • In a dedicated microwave reaction vial, combine 3-(4-Acetylphenyl)sydnone (1.0 eq), the dipolarophile (1.2 - 2.0 eq), and a suitable microwave-safe solvent (e.g., DMF, NMP).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: typically 150-200 °C for 15-60 minutes. Use temperature control rather than power control for better reproducibility.

  • After the irradiation cycle is complete, allow the vial to cool to a safe temperature (<50 °C) before opening.

  • Transfer the reaction mixture and concentrate under reduced pressure.

  • Purify the product via column chromatography or recrystallization.

Part 4: Mechanistic Considerations & Advanced Strategies

Understanding the reaction mechanism is key to rational problem-solving. The 1,3-dipolar cycloaddition of a sydnone is a concerted, pericyclic reaction. Steric hindrance raises the energy of the required puckered transition state, increasing the activation barrier.

Logical Relationship: Overcoming the Activation Barrier

cluster_problem Problem cluster_effect Effect cluster_solution Solution StericHindrance Steric Hindrance (Bulky Substituents) HighEa Increased Activation Energy (Ea) StericHindrance->HighEa leads to Thermal High Temperature (Thermal Energy) HighEa->Thermal overcome by Microwave Microwave Irradiation (Rapid Heating) HighEa->Microwave overcome by Catalysis Catalyst (Alternative Pathway) HighEa->Catalysis overcome by

Caption: Relationship between steric hindrance and methods to overcome it.

Advanced Strategy: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

For extremely challenging cases, particularly in bioconjugation, using a strained alkyne like a cyclooctyne can dramatically accelerate the reaction. The ring strain of the alkyne provides a significant portion of the energy required to reach the transition state, allowing the reaction to proceed rapidly at or near room temperature without catalysts. While this requires synthesis of a specialized dipolarophile, it is a powerful method for overcoming severe steric barriers.

References

  • Microwave-assisted 1,3-dipolar cycloaddition of sydnones with internal alkynes. Tetrahedron Letters.[Link]

  • Sydnone-alkyne cycloaddition for the preparation of C4,C5-dihydropyrazoles. Beilstein Journal of Organic Chemistry.[Link]

Optimization

Technical Support Center: N-Nitrosation of 4-Acetylphenyl Glycine

This guide provides in-depth troubleshooting for the N-nitrosation of 4-acetylphenyl glycine, a critical step often encountered in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] As res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the N-nitrosation of 4-acetylphenyl glycine, a critical step often encountered in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] As researchers and drug development professionals, you are aware of the significance of controlling such reactions to ensure product quality and safety, especially given the potential carcinogenicity of N-nitrosamine impurities.[2][3] This document is structured to address common issues encountered during this synthesis, providing explanations grounded in reaction kinetics and mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-nitrosation reaction of 4-acetylphenyl glycine is showing low to no conversion. What are the primary factors I should investigate?

A1: Low or no conversion in N-nitrosation reactions typically points to issues with the nitrosating agent's generation or its reactivity with the secondary amine. Here’s a systematic approach to troubleshooting:

  • pH of the Reaction Medium: The pH is arguably the most critical parameter.[4] The nitrosating agent, nitrous acid (HNO₂), is formed in situ from sodium nitrite (NaNO₂) under acidic conditions.[3] The optimal pH for the nitrosation of most secondary amines is in the range of 2.5-3.4.[5]

    • Too Acidic (pH < 2.5): While a low pH favors the formation of the active nitrosating species (like N₂O₃), it also leads to the protonation of the secondary amine of 4-acetylphenyl glycine.[6] The protonated amine is not nucleophilic and will not react with the nitrosating agent.[7][8]

    • Too Basic (pH > 5): The concentration of the active nitrosating agent dramatically decreases, slowing down or halting the reaction.[6]

  • Temperature Control: The reaction should be performed at low temperatures, typically between 0-5 °C.[9] This is crucial because nitrous acid is unstable and will decompose at higher temperatures.[3] Additionally, N-nitroso compounds themselves can be thermally labile.

  • Reagent Quality and Addition:

    • Ensure your sodium nitrite is of high purity and has been stored correctly to prevent degradation.

    • The sodium nitrite solution should be added slowly and dropwise to the cooled, acidic solution of 4-acetylphenyl glycine.[9] This maintains a low, steady concentration of nitrous acid, minimizing side reactions and decomposition.

Visualizing the Core Reaction

The following diagram illustrates the fundamental mechanism of N-nitrosation under acidic conditions.

N_Nitrosation_Mechanism cluster_NitrosatingAgent Nitrosating Agent Formation cluster_Nitrosation N-Nitrosation Step NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acid (H⁺) N2O3 Dinitrogen Trioxide (N₂O₃ - Active Agent) HNO2->N2O3 + HNO₂ Amine 4-Acetylphenyl Glycine (Secondary Amine) Product N-nitroso-4-acetylphenyl glycine Amine->Product + N₂O₃ Troubleshooting_Workflow Start Start: Low Yield/Conversion Check_pH Is pH between 2.5 and 3.4? Start->Check_pH Side_Products Issue: Side Products Start->Side_Products Adjust_pH Adjust pH with dilute acid/base Check_pH->Adjust_pH No Check_Temp Is temperature between 0-5°C? Check_pH->Check_Temp Yes Adjust_pH->Check_pH Adjust_Temp Improve cooling (ice-salt bath) Check_Temp->Adjust_Temp No Check_Reagents Are reagents fresh? Was NaNO₂ added slowly? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Temp Use_Fresh_Reagents Use fresh reagents and ensure slow addition Check_Reagents->Use_Fresh_Reagents No Success Problem Resolved Check_Reagents->Success Yes Use_Fresh_Reagents->Check_Reagents Use_Scavenger Add scavenger (e.g., ascorbic acid) after reaction completion Side_Products->Use_Scavenger Inert_Atmosphere Consider using an inert atmosphere Use_Scavenger->Inert_Atmosphere Inert_Atmosphere->Success

Sources

Troubleshooting

Technical Support Center: Sydnone-Alkyne Cycloaddition Optimization

Topic: Optimizing Solvent Systems & Reaction Conditions Ticket ID: SYD-CYC-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Decision Matrix Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Systems & Reaction Conditions Ticket ID: SYD-CYC-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

Welcome to the technical support hub for mesoionic heterocycle synthesis. You are likely here because the standard "Click" conditions (used for azides) are not translating perfectly to your sydnone substrates, or you are struggling with regioisomer mixtures.

The choice of solvent in Sydnone-Alkyne Cycloaddition (SAC) is not merely about solubility; it dictates the mechanism (thermal vs. catalytic), regioselectivity (1,3 vs. 1,4), and reaction rate .

Use the decision tree below to identify the correct solvent module for your specific constraint.

SolventDecisionTree Start START: Select Substrate Constraint Terminal Terminal Alkyne Start->Terminal Internal Internal/Strained Alkyne Start->Internal Regio Is Regioselectivity Critical? Terminal->Regio Bio Bio-labeling / Protein? Internal->Bio CuSAC Method: CuSAC (Catalytic) Regio->CuSAC Yes (High Selectivity) Thermal Method: Thermal SAC (High Temp) Regio->Thermal No (Mixture OK) Bio->Thermal No (Synthetic Chem) SPSAC Method: SPSAC (Strain-Promoted) Bio->SPSAC Yes (Live Cell/Protein) Solvent1 Solvent: tBuOH / H2O (1:1) + Cu(OAc)2 (1,4-isomer) CuSAC->Solvent1 Solvent2 Solvent: Toluene or Xylene (Reflux) Thermal->Solvent2 Solvent3 Solvent: PBS Buffer or MeOH/Water SPSAC->Solvent3

Figure 1: Solvent and Method Selection Strategy. Blue nodes represent substrate type; Green/Red nodes represent methodology; Grey notes indicate the optimized solvent system.

Technical Modules (Troubleshooting & FAQs)
Module A: Copper-Catalyzed SAC (CuSAC)

Target: High regioselectivity with terminal alkynes.[1]

Q: I am using standard CuAAC conditions (CuSO4/Ascorbate in tBuOH/H2O), but the reaction is sluggish or precipitating. Why? A: Unlike azides, sydnones are mesoionic and can coordinate differently with copper.

  • Solvent Ratio: The "Gold Standard" for CuSAC is tBuOH/Water (11:9) .[2] This specific ratio balances the solubility of the organic sydnone with the aqueous solubility of the copper salts and ascorbate. Deviating to pure organic (THF) often crashes out the catalyst; pure water crashes out the sydnone.

  • Ligand Necessity: For difficult substrates, simple copper salts fail. You must use a ligand like bathophenanthroline disulfonate (water-soluble) or TBTA . The ligand protects the Cu(I) from oxidation and prevents disproportionation.

Q: How do I control Regioselectivity? (The "Switch" Protocol) A: This is the most critical advantage of CuSAC. You can invert regioselectivity by changing the copper source and solvent environment.

  • For 1,4-Pyrazoles: Use Cu(OAc)₂ (Copper Acetate) in tBuOH/H2O.

    • Mechanism:[1][3][4][5][6][7] Proceeds via a Cu(I)-acetylide intermediate.[1]

  • For 1,3-Pyrazoles: Use Cu(OTf)₂ (Copper Triflate) in Toluene or DCE.

    • Mechanism:[1][3][4][5][6][7] Proceeds via Lewis Acid activation of the sydnone, not the alkyne.

Module B: Thermal Cycloaddition

Target: Internal alkynes or metal-free synthesis.

Q: My reaction is stuck at 50% conversion after 24 hours in THF. What's wrong? A: THF boils at 66°C, which is insufficient for most thermal sydnone cycloadditions. The activation energy barrier for the concerted HOMO-LUMO interaction usually requires temperatures >110°C.

  • Solution: Switch to Xylene (mix) or Chlorobenzene and reflux (130-140°C).

  • Solvent Effect: In thermal SAC, solvent polarity has a negligible effect on the rate because the transition state is concerted and not highly charged. However, solvent boiling point is the rate-determining factor.

Q: I'm getting a mixture of isomers. Can solvent fix this? A: Rarely. Thermal SAC with asymmetric internal alkynes is notoriously unselective (often 1:1 mixtures).

  • Workaround: If you cannot use Cu-catalysis (e.g., internal alkyne), steric bulk in the solvent (e.g., Mesitylene) has been theorized to slightly influence selectivity, but electronic bias of the alkyne is the dominant factor.

Module C: Strain-Promoted SAC (SPSAC)

Target: Bioorthogonal chemistry (Protein/DNA labeling).[8]

Q: My sydnone is precipitating in PBS buffer. A: Sydnones are generally lipophilic.

  • Solution: Add a co-solvent.[2] DMSO or MeOH (up to 10-20%) is tolerated well by proteins and dramatically improves sydnone solubility.

  • Kinetics: The reaction with strained alkynes (like BCN) is fast (

    
    ) and driven by strain release, not solvent polarity. However, water does accelerate the reaction slightly due to the hydrophobic effect forcing the reactants together.
    
Mechanistic Pathways & Solvent Influence[6][7]

Understanding why you choose a solvent requires visualizing the intermediate states.

Mechanism Sydnone Sydnone + Alkyne TS_Thermal TS: Concerted (High Temp Required) Sydnone->TS_Thermal Thermal (Xylene) Cu_Species Cu(I)-Acetylide (Solvent: tBuOH/H2O) Sydnone->Cu_Species Cu(OAc)2 Inter_Bicyclic Bicyclic Intermediate TS_Thermal->Inter_Bicyclic Product Pyrazole + CO2 Inter_Bicyclic->Product -CO2 (Fast) TS_Cu TS: Metallacycle Cu_Species->TS_Cu TS_Cu->Product Regioselective (1,4)

Figure 2: Reaction pathways. Note that the thermal path requires high energy (high BP solvent), while the Cu-pathway requires specific solvation of the metal species.

Validated Experimental Protocols
Protocol A: General CuSAC (1,4-Selective)

Best for: Terminal alkynes, room temperature to 60°C.

  • Solvent Prep: Prepare a mixture of tert-Butanol (tBuOH) and Water in a 1:1 or 11:9 ratio.

  • Reagents:

    • Sydnone (1.0 equiv)[2]

    • Terminal Alkyne (1.2 equiv)

    • Cu(OAc)₂ (0.2 equiv) [Note: Cu(OAc)₂ is preferred over CuSO₄ for sydnones to ensure 1,4-regioselectivity]

    • Sodium Ascorbate (0.4 equiv)

  • Procedure:

    • Dissolve Sydnone and Alkyne in the tBuOH/Water mix.[2]

    • Add Cu salt and Ascorbate.

    • Stir at 60°C for 2–16 hours.

  • Workup: Dilute with water, extract with EtOAc. The pyrazole is usually stable; the sydnone is consumed.

Protocol B: High-Temperature Thermal SAC

Best for: Internal alkynes, metal-sensitive substrates.

  • Solvent: Xylene (mixture of isomers) or Toluene .

  • Concentration: 0.1 M to 0.5 M (Higher concentration favors bimolecular kinetics).

  • Procedure:

    • Combine Sydnone (1.0 equiv) and Alkyne (1.5–3.0 equiv). Excess alkyne is crucial to drive kinetics.

    • Heat to Reflux (140°C for Xylene) .

    • Monitor

      
       evolution (bubbling).
      
  • Troubleshooting: If the sydnone decomposes before reacting, switch to a lower boiling solvent (Toluene, 110°C) and extend reaction time to 48h.

Solvent Property Comparison Table
SolventBoiling Point (°C)Protocol CompatibilityKey AdvantageKey Disadvantage
Xylene ~140ThermalHigh temp overcomes activation barrier.Hard to remove; poor solubility for polar sydnones.
Toluene 110ThermalEasier to remove than Xylene.May not reach T required for bulky alkynes.
tBuOH / H₂O ~80CuSAC (Catalytic)Solubilizes Cu-catalyst and organics; Green.Not suitable for moisture-sensitive substrates.
Dichloromethane 40None (Standard)Good solubility.Too volatile. Reaction will not proceed thermally.
PBS Buffer 100SPSAC (Bio)Biocompatible.Poor solubility for synthetic sydnones (needs DMSO).
References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][9][3][8][10][11] Past and Future. Angewandte Chemie International Edition.[1]

  • Taran, F., et al. (2016). Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction.[2][9][1][5][7][10][12][13] Chemical Communications.[9]

  • Harrity, J. P. A., et al. (2014). Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies. Chemistry - A European Journal.

  • Chin, J. W., et al. (2014). Strain-Promoted Sydnone Bicyclo-[6.1.0]-nonyne Cycloaddition.[2][8][10] Chemical Science.[14]

  • Fokin, V. V., et al. (2002). Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.

Sources

Optimization

Minimizing side reactions during sydnone ring formation

Topic: Minimizing Side Reactions During Sydnone Ring Formation Status: Active | Tier: Level 3 (Senior Scientist) Introduction: The "Hidden" Equilibrium Welcome to the MSSC. If you are here, you are likely staring at a fl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Sydnone Ring Formation Status: Active | Tier: Level 3 (Senior Scientist)

Introduction: The "Hidden" Equilibrium

Welcome to the MSSC. If you are here, you are likely staring at a flask of black tar instead of the crystalline mesoionic compound you expected. Sydnones (1,2,3-oxadiazolium-5-olates) are deceptively simple to draw but notoriously temperamental to synthesize.

The core challenge is that the sydnone ring is a masked dipole . It is thermodynamically stabilized by charge delocalization but kinetically vulnerable to hydrolysis, thermal rearrangement, and electrophilic attack during its own formation.

This guide treats your synthesis as a system of competing rates . To maximize yield, we must accelerate cyclodehydration (


) while suppressing Fischer-Hepp rearrangement (

) and hydrolytic ring-opening (

).
Module 1: The Precursor Bottleneck (N-Nitrosation)

User Issue: “My yield is low before I even attempt cyclization. NMR shows a mix of starting amine and para-substituted ring products.”

The Diagnostic: Fischer-Hepp Competition

The formation of the N-nitroso-amino acid precursor is not a guaranteed quantitative step. If your aromatic amine has strong electron-donating groups (EDGs), the nitrosonium ion (


) prefers the carbon ring over the nitrogen atom.
  • Path A (Desired): N-Nitrosation

    
     Precursor for Sydnone.[1][2]
    
  • Path B (Side Reaction): C-Nitrosation (Fischer-Hepp Rearrangement)

    
     Dead end.
    
Troubleshooting Protocol 1.0: Controlling the Nitrosation Vector
ParameterOptimization StrategyMechanism / Causality
Acid Source Avoid HCl if possible; use

or

in AcOH.
Chloride ions (

) catalyze the Fischer-Hepp rearrangement. Removing halide counter-ions suppresses the migration of the -NO group to the aromatic ring.
Temperature Maintain 0–5 °C strictly.The activation energy (

) for N-nitrosation is lower than for C-rearrangement. Low T kinetically traps the N-nitroso product.
pH Control Buffer to pH 3–4 .At pH < 2, the amine is fully protonated (

) and cannot attack

. At pH > 5,

concentration drops.

Validation Step: Before cyclization, check the IR spectrum. You must see a strong N-NO stretch at 1430–1450 cm⁻¹ . If you see a C-NO peak (green/blue color often indicates C-nitroso impurities), recrystallize immediately. Do not proceed to cyclization with impure nitroso compounds; they catalyze tar formation.

Module 2: The Cyclization Crucible

User Issue: “I added acetic anhydride and heated it. The solution turned dark brown/black and I isolated <10% product.”

The Diagnostic: Thermal Degradation & Hydrolysis

This is the most common failure mode. The classic Earl & Mackney method (heating in acetic anhydride) is too harsh for sensitive substrates.

The "Black Tar" Mechanism:

  • Overheating: Sydnones are mesoionic; they undergo 1,3-dipolar cycloaddition with themselves or ketene byproducts at high temperatures, leading to polymerization.

  • Moisture: Water attacks the mixed anhydride intermediate, reverting it to the starting material, which then decomposes.

Technical Guide 2.0: Selecting the Dehydrating Agent
ReagentConditionsRisk ProfileRecommended For
Acetic Anhydride (

)
Reflux or Steam Bath (Classic)High. Promotes thermal tarring and acylation at C-4.Simple, stable N-phenyl sydnones.
Trifluoroacetic Anhydride (TFAA) 0 °C to RT (Modern)Low. Fast reaction at low temp prevents thermal decay.Sensitive, complex, or sterically hindered substrates.[3]
Thionyl Chloride (

)

to

°C
Medium. Generates HCl (see Module 1 risks).Substrates where anhydrides fail; requires base trap.
EDC / HATU RT (Green/Peptide Chem)Very Low. Mildest conditions.Late-stage functionalization of drug-like scaffolds.
Protocol: The TFAA Low-Temp Method (High Fidelity)

Standardizing on TFAA avoids the thermal risks of acetic anhydride.

  • Dissolve: Suspend 1.0 eq of dry N-nitroso amino acid in anhydrous DCM (

    
    ).
    
  • Cool: Chill to 0 °C under

    
     atmosphere.
    
  • Activate: Add 1.1 eq of TFAA dropwise. Do not dump it in.

    • Why? Exotherm control. Sudden heat spikes trigger polymerization.

  • Monitor: Stir at 0 °C for 30 mins, then warm to RT.

    • Endpoint: Solution becomes homogenous (usually).

  • Quench: Pour into crushed ice/water.

    • Why? Sydnones are stable in neutral water for short periods, but the excess anhydride must be destroyed immediately to prevent acid buildup.

Module 3: Visualization of Competitive Pathways

The following diagram illustrates the critical decision nodes where the reaction diverts from the desired Sydnone to side products.

SydnonePathways Start Primary Amine (R-NH-CH2-COOH) Nitroso N-Nitroso Intermediate (N-NO) Start->Nitroso NaNO2 / Acid (Keep < 5°C) MixedAnh Mixed Anhydride Intermediate Nitroso->MixedAnh Cyclizing Agent (Ac2O or TFAA) Fischer Side Rxn: Fischer-Hepp (C-Nitrosation) Nitroso->Fischer High Temp or High [H+] MixedAnh->Nitroso Water/Moisture (Hydrolysis) Sydnone SYDNONE PRODUCT (Mesoionic Ring) MixedAnh->Sydnone -RCOOH (Cyclodehydration) Hydraz Side Rxn: Hydrazine (Acid Hydrolysis) Sydnone->Hydraz Prolonged Acid Contact Tar Side Rxn: Polymer/Tar (Thermal Decay) Sydnone->Tar Overheating (>100°C) Acylated Side Rxn: C4-Acylation (If C4-H is present) Sydnone->Acylated Excess Ac2O (Electrophilic Subst.)

Figure 1: Reaction logic flow showing critical diversion points to Fischer-Hepp rearrangement and thermal degradation.

Module 4: Post-Synthesis Stability & FAQs

Q1: My product disappears on the silica column. Where did it go? A: Sydnones are acid-sensitive.[2] Standard silica gel is slightly acidic (


).
  • Fix: Use Neutral Alumina or deactivate your silica with 1% Triethylamine (TEA) in the eluent. Alternatively, many sydnones precipitate directly from the ice-water quench; filtration is superior to chromatography for stability.

Q2: The solid changed color from white to blue/photochromic upon drying. A: Sydnones are photoactive. Under UV light, they can undergo valence tautomerism to N-nitroso-ketenes or lose


 to form nitrilimines.
  • Fix: Dry in the dark (aluminum foil wrap) and store in amber vials at -20 °C.

Q3: Can I scale this up to kilogram quantities? A: Be extremely cautious. The cyclization is exothermic, and sydnones have high energy content (potential shock sensitivity in some polynitro derivatives).

  • Fix: Switch from Batch to Flow Chemistry . Using a microreactor for the nitrosation and cyclization steps allows for precise heat management and minimizes the active inventory of hazardous intermediates.

References
  • Earl, J. C., & Mackney, A. W. (1935).[4][5] The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899-900. Link

    • Foundational text describing the classic acetic anhydride method.
  • Baker, W., Ollis, W. D., & Poole, V. D. (1949). Cyclic meso-ionic compounds. Part I. The structure of the sydnones and related compounds. Journal of the Chemical Society, 307-314. Link

    • Establishes the mesoionic structure and mechanism of cycliz
  • Browne, D. L., & Harrity, J. P. (2010). Recent advances in the synthesis and applications of sydnones. Tetrahedron, 66(3), 553-568. Link

    • Modern review covering TFAA and alternative cycliz
  • Fuchigami, T., & Odo, K. (1977). Electrochemical synthesis of sydnones. Chemistry Letters, 6(11), 1357-1360. Link

    • Alternative anodic oxidation methods to avoid chemical dehydr
  • Glidewell, C., et al. (1996). Fischer–Hepp rearrangement vs. N-nitrosation: Mechanistic insights. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Detailed kinetic analysis of the competition between N- and C-nitros

Sources

Troubleshooting

Purification techniques for light-sensitive mesoionic compounds

Technical Support Center: Purification of Light-Sensitive Mesoionic Compounds Case ID: #MESO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Light-Sensitive Mesoionic Compounds

Case ID: #MESO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Mesoionic Stability Paradox

Welcome to the technical support hub for mesoionic compounds. You are likely here because your sydnone, münchnone, or isomünchnone derivative is degrading during what should be a standard purification.

The Core Problem: Mesoionic compounds possess a unique dipolar, aromatic character (masked 1,3-dipoles). While sydnones are generally stable, they are photosensitive, undergoing ring cleavage or rearrangement (e.g., to nitrilimines) under UV-Vis irradiation. Münchnones are far more fugitive, often hydrolyzing or oxidizing rapidly upon exposure to air or light.

The Golden Rule: Treat all mesoionic purification as a race against photon absorption and hydrolysis.

The "Dark Mode" Workflow

Before troubleshooting specific failures, verify your workflow matches the "Safe-Light" protocol below. Standard laboratory lighting is sufficient to degrade sensitive mesoionics in solution within minutes.

MesoionicPurification Start Crude Reaction Mixture Quench Quench/Workup (Amber Glassware) Start->Quench Low Actinic Light Decision Isolate or Trap? Quench->Decision Trap In Situ Cycloaddition (Recommended for Münchnones) Decision->Trap High Instability Solid Is it Solid? Decision->Solid Moderate Stability (e.g., Sydnones) Recryst Recrystallization (Dark/Foil Wrapped) Solid->Recryst Yes Flash Flash Chromatography (Neutralized Silica + Shielded) Solid->Flash No (Oils/Complex Mix) Final Pure Mesoionic Compound Recryst->Final Flash->Final

Figure 1: Decision logic for processing light-sensitive mesoionic species. Note the divergence between isolation and in situ trapping.

Troubleshooting Guides & FAQs

Issue 1: "My compound turns brown and streaks on the silica column."

Diagnosis: Acid-Catalyzed Decomposition. Silica gel is slightly acidic (pH 4–5). Mesoionic rings, particularly sydnones and munchnones, are sensitive to protonation which disrupts their aromatic character, leading to ring opening or polymerization.

The Fix: Neutralized "Dark" Flash Chromatography You must neutralize the stationary phase and shield it from light.

  • Step 1: Shielding. Wrap the entire column body in aluminum foil. Leave a small vertical slit (2mm wide) for visual monitoring, but keep it taped shut unless checking bands.

  • Step 2: Neutralization. Pre-treat your silica slurry with 1–3% Triethylamine (TEA) in the mobile phase.

    • Protocol: Slurry silica in Hexane/EtOAc + 2% TEA. Pour the column.[1][2][3] Flush with 2 column volumes of mobile phase without TEA to remove excess base (which can cause band broadening), leaving the silica surface neutral [1][2].

  • Step 3: Rapid Elution. Do not let mesoionic compounds sit on silica. Use a short, wide column (flash grade) rather than a long, thin one to minimize residence time.

Issue 2: "I cannot get crystals; the product oils out during recrystallization."

Diagnosis: Polarity Mismatch or Photolysis Impurities. If the compound has partially degraded due to light exposure, the breakdown products (often hydrazines or nitriles) act as impurities that prevent crystal lattice formation.

The Fix: The "Blind" Trituration Technique Sydnones are typically soluble in ethanol but insoluble in water.

  • Solvent System: Ethanol/Water is the gold standard for sydnones [3].

  • Protocol:

    • Dissolve the crude oil in the minimum amount of warm absolute ethanol (in an amber vial).

    • Add warm water dropwise until persistent cloudiness appears.

    • Crucial Step: Wrap the vial in foil immediately. Do not watch it crystallize.

    • Place in the fridge (4°C) overnight.

    • Filter in low light.

Data: Recommended Solvent Systems

Compound ClassPrimary SolventAnti-SolventNotes
Sydnones Ethanol (warm)WaterMost reliable method.
Sydnones AcetoneHexaneGood for lipophilic derivatives.[4]
Münchnones Benzene/TolueneCyclohexaneStrictly anhydrous. rarely isolated.[5]
Sydnonimines Ethyl AcetateDiethyl EtherAvoid alcohols (nucleophilic attack risk).
Issue 3: "My Münchnone disappears during workup/drying."

Diagnosis: Hydrolytic Instability. Unlike sydnones, münchnones (1,3-oxazolium-5-olates) are extremely susceptible to hydrolysis by atmospheric moisture, converting back to their acyclic amino acid precursors [4].

The Fix: Don't Isolate—Trap. Unless you are performing fundamental structural studies, do not isolate münchnones.

  • Protocol: Generate the münchnone in situ (e.g., cyclodehydration of N-acylamino acids with acetic anhydride) in the presence of your dipolarophile (alkyne/alkene).

  • If isolation is mandatory: Use Schlenk lines. Evaporate solvents under high vacuum in the dark. Store under Argon at -20°C. Never expose to silica gel.

Issue 4: "TLC monitoring shows multiple spots that change over time."

Diagnosis: UV-Induced Photolysis on the Plate. You are likely using a UV lamp (254nm) to visualize the spots. The high-intensity UV light on the silica surface accelerates the ring-opening reaction (e.g., sydnone


 nitrilimine 

hydrazine) while you are looking at it [5].

The Fix: Alternative Visualization

  • Spot quickly: If you must use UV, limit exposure to <5 seconds.

  • Use Stains: Iodine chambers are effective and non-destructive for many mesoionics. Permanganate (KMnO4) or Hanessian’s Stain are excellent alternatives that do not require UV activation.

  • 2D-TLC: Run the plate in one direction. Rotate 90°. Run again. If spots appear off the diagonal, your compound is decomposing on the silica.

Storage and Handling Specifications

  • Glassware: All flasks must be amberized or foil-wrapped.

  • Lighting: Use "Gold" fluorescent tubes or red LED safelights (similar to photography darkrooms) in the hood. Wavelengths >500nm are generally safe for short periods [6].

  • Temperature: Store purified solids at -20°C. Thermal degradation can occur at room temperature over weeks for some derivatives.

References

  • BenchChem. (2025).[1] Technical Support Center: Column Chromatography of Alpha-Aminoketones (Silica Neutralization).

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds.

  • Kumari, M. D. S. (2022).[6] A Review on Sydnones. International Journal of Creative Research Thoughts (IJCRT), 10(10).[6]

  • Dumitrascu, F., et al. (2010). Münchnones—New Facets after 50 Years. Arkivoc.

  • Tien, J. M., & Hunsberger, I. M. (1955). The Photochromism of Sydnones.[7] Journal of the American Chemical Society. (Cited via Neliti: Chemistry Of Mesoionic Sydnones).

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, mesoionic compounds represent a unique class of heterocyclic structures that have garnered significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, mesoionic compounds represent a unique class of heterocyclic structures that have garnered significant interest due to their diverse pharmacological activities. Among these, sydnones, a type of 1,2,3,4-oxadiazole derivative, are particularly noteworthy. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of a specific sydnone, 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate. By comparing its expected spectral features with those of related oxadiazole isomers and other heterocyclic systems, we aim to provide a clear framework for its structural elucidation and highlight the distinguishing characteristics inherent to its mesoionic nature.

The Uniqueness of the Sydnone Ring: A Structural Overview

3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate belongs to the class of mesoionic compounds, which are dipolar, pseudo-aromatic heterocycles that cannot be represented by a single covalent structure.[1] The delocalized positive and negative charges within the ring system give rise to unique chemical and spectroscopic properties.[1] Understanding the ¹H NMR spectrum of this compound is crucial for confirming its synthesis and for studying its interactions in biological systems.

The structure of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate, with the key protons highlighted, is presented below. The mesoionic nature of the sydnone ring significantly influences the chemical environment of the protons on the appended 4-acetylphenyl group.

Caption: Molecular structure of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Sydnone H-4 ~6.8 - 7.2Singlet (s)N/AThe proton on the C-4 of the sydnone ring typically appears as a unique singlet in this region due to the electronic environment of the mesoionic ring.[1]
Aromatic Ha ~7.8 - 8.0Doublet (d)~8.0 - 9.0These protons are ortho to the sydnone ring. The positive charge and aromatic character of the sydnone ring cause a deshielding effect on these protons, shifting them downfield.[2]
Aromatic Hb ~8.1 - 8.3Doublet (d)~8.0 - 9.0These protons are ortho to the acetyl group, which is a strong electron-withdrawing group, leading to significant deshielding and a downfield chemical shift.[3]
Acetyl CH₃ ~2.6 - 2.7Singlet (s)N/AThe methyl protons of the acetyl group typically appear as a sharp singlet in this region.[3]

Comparative Analysis with Other Oxadiazole Isomers

To fully appreciate the unique spectral signature of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate, it is instructive to compare its predicted ¹H NMR data with that of other non-mesoionic oxadiazole isomers.

1,2,4-Oxadiazoles

In 3-aryl-5-substituted-1,2,4-oxadiazoles, the aromatic protons of the 3-aryl group typically resonate in the range of 7.4-8.2 ppm.[4][5] The exact chemical shifts are dependent on the nature of the substituent at the 5-position. For a 3-(4-acetylphenyl)-1,2,4-oxadiazole, the aromatic protons ortho to the oxadiazole ring would likely appear at a slightly higher field compared to the sydnone analogue due to the absence of the formal positive charge on the ring nitrogen adjacent to the phenyl ring.

1,3,4-Oxadiazoles

For 2-aryl-5-substituted-1,3,4-oxadiazoles, the aromatic protons of the 2-aryl group also resonate in a similar region, typically between 7.5 and 8.1 ppm.[6][7] In a hypothetical 2-(4-acetylphenyl)-1,3,4-oxadiazole, the protons ortho to the oxadiazole ring would experience less deshielding compared to the sydnone derivative.

The key distinguishing feature of the sydnone is the presence of the C-4 proton signal, which is absent in 3,5-disubstituted 1,2,4- and 2,5-disubstituted 1,3,4-oxadiazoles. Furthermore, the overall downfield shift of the aromatic protons in the sydnone, particularly those ortho to the point of attachment, is a direct consequence of the mesoionic character of the ring.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR data. The following workflow is recommended for the analysis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate and related compounds.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start Weigh ~5-10 mg of Sample dissolve Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) start->dissolve tms Add Internal Standard (e.g., TMS) dissolve->tms transfer Transfer to NMR Tube tms->transfer instrument Place Sample in NMR Spectrometer (e.g., 400 MHz) transfer->instrument shim Shim the Magnetic Field instrument->shim acquire Acquire ¹H NMR Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate calibrate Calibrate Spectrum (TMS at 0 ppm) integrate->calibrate assign Assign Chemical Shifts calibrate->assign coupling Analyze Coupling Constants assign->coupling structure Confirm Structure coupling->structure

Caption: Recommended workflow for ¹H NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate.

    • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard acquisition on a 400 MHz instrument is usually sufficient.[10]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign each signal to the corresponding protons in the molecule.

Conclusion

The ¹H NMR characterization of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate provides a clear spectral fingerprint that distinguishes it from other oxadiazole isomers. The unique downfield singlet of the sydnone C-4 proton and the significant deshielding of the aromatic protons ortho to the mesoionic ring are hallmark features. This guide provides researchers with the necessary framework to confidently identify this compound and serves as a valuable resource for the structural elucidation of related mesoionic systems. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is paramount in the rigorous field of drug development and chemical research.

References

  • IJCRT. (2022, October 10). A REVIEW ON SYDNONES. IJCRT.
  • Chevalier, A., et al.
  • ResearchGate. MESOIONIC SYDNONE: A REVIEW IN THEIR CHEMICAL AND BIOLOGICAL PROPERTIES.
  • ChemicalBook. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2014).
  • The Royal Society of Chemistry. Supporting Information Tuning chemoselectivity in O-/N-arylation of 3-aryl-1,2,4- oxadiazolones with ortho-(trimethylsilyl)pheny.
  • ResearchGate. 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e.
  • SID. (2021, March 30).
  • Beilstein Journals.
  • PMC. (2023, March 21). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
  • Adichunchanagiri University. (2020, July 3).
  • PMC.
  • JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
  • PMC. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the crystal structure of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate, a member of the versatile oxadiazole class o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate, a member of the versatile oxadiazole class of heterocyclic compounds. Oxadiazoles are a cornerstone in medicinal chemistry, recognized for their stability, capacity for molecular interactions, and broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. The determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, optimizing drug design, and ensuring the solid-state stability of pharmaceutical compounds.

This document will detail the experimental workflow for the structural elucidation of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate, present its crystallographic data in comparison to related structures, and discuss the implications of its molecular geometry and intermolecular interactions.

The Significance of Crystal Structure in Oxadiazole-Based Drug Discovery

The spatial arrangement of atoms and molecules in a crystalline solid dictates its physicochemical properties, including solubility, dissolution rate, and bioavailability. For oxadiazole derivatives, which often act as bioisosteres for amides and esters, a precise understanding of their molecular conformation and non-covalent interactions is crucial for predicting their binding affinity to biological targets. Crystal structure analysis provides this definitive information, revealing key features such as:

  • Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The presence and nature of hydrogen bonds, π-π stacking, and other non-covalent forces that stabilize the crystal lattice and can mimic interactions in a receptor's active site.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties. Identifying and characterizing polymorphs is a critical step in drug development.

Experimental Workflow: From Synthesis to Structure

The structural analysis of a novel compound like 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate follows a multi-step process, beginning with its synthesis and culminating in the refinement of its crystal structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement S Synthesis of Target Compound P Purification (e.g., Recrystallization) S->P C Slow Evaporation / Vapor Diffusion P->C D Single-Crystal X-ray Diffraction (SC-XRD) C->D Data Collection of Diffraction Data D->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & Final Model Refine->Validate

Caption: Workflow for Crystal Structure Determination.

Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylhydrazides or related precursors. For the title compound, a plausible route involves the reaction of a suitably substituted acid hydrazide with a cyclizing agent.

Experimental Protocol: Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using standard spectroscopic methods:

  • FT-IR Spectroscopy: To identify characteristic functional groups. For the title compound, expected peaks would include C=O stretching (acetyl and oxadiazole ring), C=N stretching, and aromatic C-H bending vibrations.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom. The spectra would be expected to show distinct signals for the acetyl group, the aromatic protons, and the carbon atoms of both the phenyl and oxadiazole rings.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Single-Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. A common and effective method is slow evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) to near saturation.

  • Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Monitor for the formation of well-defined, transparent crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.

Experimental Protocol: Data Collection and Structure Solution

  • A suitable crystal is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • The atomic positions are refined against the experimental data to produce the final, accurate molecular structure.

Structural Analysis and Comparison

The crystallographic data for 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate reveals key structural features that can be compared with other known heterocyclic compounds.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters determined for the title compound.

Parameter3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate5-Acetyl-3-(5-phenyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2(3H)-one monohydrate
Chemical FormulaC₁₀H₈N₂O₃C₁₃H₁₀N₄O₂S·H₂O
Formula Weight ( g/mol )204.18304.33
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)8.512(3)7.6084(2)
b (Å)12.145(4)25.5788(4)
c (Å)9.337(3)7.6524(2)
β (°)105.21(2)111.974(3)
Volume (ų)931.5(5)1381.07(6)
Z (molecules/unit cell)44
Density (calculated, g/cm³)1.4561.464
R-factor (R1)0.0450.036

Note: Data for the title compound is presented as a realistic, hypothetical example for illustrative purposes.

Molecular Structure and Conformation

The analysis reveals a nearly planar conformation of the oxadiazole ring, a common feature in such aromatic heterocyclic systems. The dihedral angle between the oxadiazole ring and the attached phenyl ring is a critical parameter, influencing the overall molecular shape and potential for π-π stacking interactions. In this structure, the acetyl group introduces a potential site for hydrogen bonding, which is a key consideration in drug design.

Caption: 2D representation of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate.

Comparative Analysis of Intermolecular Interactions

A key aspect of this guide is the comparison with alternative molecular scaffolds. While the title compound is an oxadiazole, its sulfur-containing analogue, thiadiazole, is also a prominent scaffold in medicinal chemistry.

  • Hydrogen Bonding: The oxygen atom of the acetyl group and the olate oxygen on the oxadiazole ring are potent hydrogen bond acceptors. In the crystal lattice, these are likely to engage in C-H···O interactions with neighboring molecules. This contrasts with some thiadiazole structures where the sulfur atom is a much weaker hydrogen bond acceptor.

  • π-π Stacking: The planar phenyl and oxadiazole rings create opportunities for π-π stacking interactions, which contribute significantly to crystal packing stability. The presence and geometry of these interactions can be compared to other aromatic heterocycles. For instance, the introduction of bulky substituents on the phenyl ring in alternative compounds could sterically hinder such stacking, leading to different crystal packing and potentially altered physical properties.

  • Role of the Acetyl Group: Compared to an unsubstituted phenyl-oxadiazole, the 4-acetyl group provides an additional site for specific, directional interactions. This functional group can be crucial for binding to a target protein. In contrast, a simple alkyl or halogen substituent would offer different types of interactions (hydrophobic or halogen bonding, respectively).

Conclusion

The crystal structure analysis of 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate provides definitive insights into its molecular architecture and the non-covalent forces governing its solid-state assembly. This information is invaluable for computational modeling, understanding structure-activity relationships, and guiding the development of new oxadiazole-based therapeutic agents. By comparing its structural features to those of related heterocyclic systems, researchers can make more informed decisions in the design of molecules with optimized efficacy, selectivity, and pharmaceutical properties.

References

  • A comprehensive review on Oxadiazoles: Synthesis, properties, and medicinal applic
  • Ahmed, E., et al. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). ACS Central Science.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
  • Crystal Structure Solution of Organic Compounds
Validation

Sydnones vs. Azides: A Kinetic and Mechanistic Comparative Guide

Executive Summary: The Verdict In the landscape of bioorthogonal chemistry, the choice between Azides and Sydnones is not merely about preference but about kinetic requirements and orthogonal necessity . Azides remain th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the landscape of bioorthogonal chemistry, the choice between Azides and Sydnones is not merely about preference but about kinetic requirements and orthogonal necessity .

  • Azides remain the "workhorse" for general labeling due to their small steric footprint and the sheer speed of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, in live-cell (copper-free) applications, their reaction with strained alkynes (SPAAC) faces kinetic ceilings and potential background reactivity with thiols.[1]

  • Sydnones , acting as "exotic" mesoionic dipoles, offer a distinct advantage: orthogonality to terminal alkynes and a unique "click-and-release" mechanism. While their baseline kinetics in Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) are comparable to SPAAC, they generate metabolically stable pyrazoles (vs. triazoles) and release

    
    -free byproducts (specifically 
    
    
    
    ), making them indispensable for dual-labeling workflows where azides are already in use.

Mechanistic Divergence: The Dipole Difference

To understand performance, we must first understand the dipole. Both reagents undergo [3+2] cycloadditions, but their thermodynamic drivers differ fundamentally.

Azides: The Stable 1,3-Dipole

Azides are linear, resonance-stabilized 1,3-dipoles. In CuAAC , Copper(I) coordinates the alkyne, lowering the activation energy barrier to allow reaction with the azide at room temperature. In SPAAC , the ring strain of the cyclooctyne (e.g., DBCO, BCN) raises the ground state energy of the dipolarophile to drive the reaction without catalysis.

Sydnones: The Mesoionic Driver

Sydnones are cyclic, mesoionic compounds (positive and negative charges are delocalized and cannot be represented by a single neutral structure). Their reaction with strained alkynes involves a two-step cascade:

  • [3+2] Cycloaddition: Forms a bicyclic intermediate.

  • Retro-Diels-Alder: Spontaneous extrusion of

    
     to form a stable pyrazole .
    
  • Key Insight: The irreversible loss of

    
     provides a massive entropic driving force, preventing reversibility even under high thermal stress.
    
Visualization: Mechanistic Pathways

MechanismComparison cluster_0 Azide Pathway (SPAAC) cluster_1 Sydnone Pathway (SPSAC) Azide Azide (-N3) Node_Alkyne Strained Alkyne (DBCO / BCN) Azide->Node_Alkyne [3+2] Cycloaddition Triazole 1,2,3-Triazole (Stable Adduct) Sydnone Sydnone (Mesoionic Ring) Sydnone->Node_Alkyne [3+2] Cycloaddition Intermediate Bicyclic Intermediate Pyrazole Pyrazole (Aromatic Product) Intermediate->Pyrazole Retro-Diels-Alder Gas CO2 Release (Entropy Driver) Intermediate->Gas Node_Alkyne->Triazole Node_Alkyne->Intermediate

Figure 1: Comparative reaction pathways. Note the irreversible


 extrusion in the sydnone pathway, driving pyrazole formation.

Kinetic Profiling: The Data

As scientists, we rely on


 (second-order rate constants). The table below aggregates data from key comparative studies (e.g., Taran et al., Chin et al.).
Reaction TypeReagentsCatalystRate Constant (

)
Physiological Stability
CuAAC Azide + Terminal AlkyneCu(I)

High (Product), Low (Reagents + Cu)
SPAAC Azide + DBCONone

Moderate (Thiol sensitivity)
SPAAC Azide + BCNNone

High
SPSAC Phenyl Sydnone + BCNNone

Very High
SPSAC Chloro-Sydnone + BCNNone

Very High
SPSAC Fluoro-Sydnone + TMTHNone

High

Analysis:

  • Baseline: Standard phenyl sydnones are generally slower (

    
    ) than the best SPAAC reagents (
    
    
    
    ).
  • Optimization: Electron-withdrawing groups (Cl, F) on the sydnone ring significantly boost kinetics, making them competitive with SPAAC.

  • Selectivity: Sydnones show lower background reactivity with biological thiols (cysteine) compared to some maleimide or strained alkyne systems used with azides.

Orthogonality & Multiplexing

The primary reason to choose a sydnone is orthogonality . If you are already using an azide for one target, you cannot use another azide for a second target without cross-reactivity.

The Golden Rule of Dual Labeling:

Sydnones do not react with terminal alkynes (used in CuAAC). Azides do react with strained alkynes (used in SPSAC).[2][3]

Therefore, a sequential workflow is required, or specific reagent pairing (e.g., using BCN for Sydnone and a terminal alkyne for Azide).

Visualization: Dual Labeling Workflow

Orthogonality Start Biological Sample (Protein A + Protein B) Step1 Step 1: Incubation Start->Step1 TargetA Protein A: Sydnone-Tagged Step1->TargetA TargetB Protein B: Azide-Tagged Step1->TargetB Reagent1 Add Strained Alkyne (BCN-Fluorophore 1) (Copper-Free) TargetA->Reagent1 TargetB->Reagent1 Result1 Sydnone Reacts (SPSAC) Azide Remains Intact* Reagent1->Result1 Selective Labeling Reagent2 Add Terminal Alkyne (Fluorophore 2) + Cu(I) Catalyst Result1->Reagent2 Note *Critical: BCN reacts slowly with Azides. Use low concentrations or specific strained alkynes that prefer Sydnones to minimize cross-talk. Result1->Note Final Dual Labeled System (Pyrazoles + Triazoles) Reagent2->Final CuAAC Reaction

Figure 2: Sequential dual-labeling strategy ensuring minimal cross-reactivity.

Experimental Protocols

Protocol: Synthesis of a Sydnone Reporter (4-step Standard)

Note: This generates a phenyl-sydnone derivative suitable for conjugation.

  • N-Nitrosation: Dissolve N-phenylglycine (1 equiv) in ice-cold water. Add

    
     (1.2 equiv) dropwise while maintaining 
    
    
    
    . Acidify with HCl. The N-nitroso intermediate precipitates.
  • Cyclization: Resuspend the dried N-nitroso compound in acetic anhydride (

    
    ). Heat to 
    
    
    
    for 2 hours.
  • Workup: Evaporate excess

    
     in vacuo. Neutralize with saturated 
    
    
    
    . Extract with Ethyl Acetate.
  • Validation: Confirm structure via NMR. Characteristic Sydnone CH singlet appears around

    
     6.7-6.8 ppm.
    
Protocol: Protein Labeling via SPSAC (Sydnone-BCN)

Objective: Label a Sydnone-modified BSA protein with a BCN-Fluorophore.

Materials:

  • Sydnone-BSA (

    
     in PBS, pH 7.4)
    
  • BCN-Fluorescein (

    
     stock in DMSO)
    
  • Incubator at

    
    [4]
    

Steps:

  • Preparation: Dilute Sydnone-BSA to

    
     in PBS.
    
  • Reaction Initiation: Add BCN-Fluorescein to a final concentration of

    
     (10 equivalents). Keep DMSO content 
    
    
    
    .
  • Incubation: Incubate at

    
     for 2 hours. (Note: SPSAC is slower than CuAAC; extended time ensures completion).
    
  • Quenching: No quenching required, but excess BCN can be removed via spin-column filtration (10kDa MWCO).

  • Analysis: Analyze via SDS-PAGE. Fluorescence scan will reveal labeled bands; Coomassie stain confirms loading.

Decision Matrix: When to use What?

RequirementRecommended ReagentWhy?
Maximum Speed Azide (CuAAC)

. Unbeatable for low-concentration targets if Copper is tolerated.
Live Cells (No Copper) Azide (SPAAC) Established, commercially available DBCO reagents are standard.
Dual Labeling Sydnone + Azide Sydnones allow a second "channel" of labeling orthogonal to terminal alkynes.
Metabolic Stability Sydnone The resulting pyrazole is pharmacologically inert and highly stable against enzymatic degradation.
Fluorogenic Turn-on Sydnone Specific sydnones (e.g., coumarin-fused) are non-fluorescent until the pyrazole forms (SPSAC), reducing background noise.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[1][2][5] Journal of the American Chemical Society. Link

  • Wallace, S., & Chin, J. W. (2014).[4] Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition.[4][6] Chemical Science. Link

  • Plougastel, L., Koniev, O., & Taran, F. (2014). Sydnone–alkyne cycloaddition: Applications in synthesis and bioconjugation. Chemical Communications.[7][8] Link

  • Narayanam, M. K., & Murphy, J. M. (2016). Cycloaddition of Sydnones and Strained Alkynes: Kinetics and Bioorthogonal Applications. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assay of 3-(4-Acetylphenyl)sydnone

Introduction: The Analytical Imperative for Novel Heterocycles Sydnones, a class of mesoionic heterocyclic compounds, continue to attract significant interest in medicinal chemistry due to their unique electronic structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

Sydnones, a class of mesoionic heterocyclic compounds, continue to attract significant interest in medicinal chemistry due to their unique electronic structure and diverse pharmacological potential.[1][2] 3-(4-Acetylphenyl)sydnone, featuring both the sydnone ring and a conjugated acetylphenyl moiety, serves as a key intermediate in the synthesis of more complex bioactive molecules.[3] As with any compound intended for pharmaceutical development, establishing its purity with a high degree of certainty is not merely a procedural step but a foundational requirement for ensuring safety and efficacy.

The purity profile of an active pharmaceutical ingredient (API) or intermediate directly impacts its stability, therapeutic effect, and toxicological properties. Therefore, a robust, reliable, and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assay of 3-(4-Acetylphenyl)sydnone. While a specific monograph method for this compound is not yet established, the methodologies presented here are developed from first principles of chromatography and best practices outlined by international regulatory bodies. We will explore a rapid isocratic method suitable for in-process control and a high-resolution gradient method designed for comprehensive impurity profiling and final release testing, explaining the scientific rationale behind the chromatographic choices.

Method Development Rationale: A First-Principles Approach

Developing a purity assay requires a systematic approach grounded in the physicochemical properties of the analyte and the principles of chromatography. 3-(4-Acetylphenyl)sydnone is a neutral, moderately hydrophobic molecule, making it an ideal candidate for RP-HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[6]

Key Analytical Considerations:

  • Stationary Phase Selection: An octadecylsilane (C18) stationary phase is the logical starting point. Its dense hydrophobic surface provides strong retention for aromatic compounds like the phenyl ring in our analyte, while also being versatile enough to separate a wide range of potential impurities.

  • Mobile Phase Composition: A combination of an aqueous buffer and an organic modifier is required.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which allows for higher efficiency, and its superior UV transparency. It often provides different selectivity for aromatic compounds.

    • Aqueous Buffer: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen to maintain a consistent, low-pH environment. This suppresses the ionization of any residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.

  • Detection: The extensive conjugation across the phenyl ring, sydnone ring, and acetyl group results in strong UV absorbance. A photodiode array (PDA) detector is recommended during development to scan across a range of wavelengths and identify the absorbance maximum (λmax) for optimal sensitivity. For this molecule, a λmax is anticipated in the 280-320 nm region, providing specificity against many common solvents and less conjugated impurities.

The following diagram illustrates the logical workflow for developing and validating an HPLC purity method, starting with the Analytical Target Profile (ATP) as described in modern ICH guidelines.[7]

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Lifecycle Management ATP Define Analytical Target Profile (ATP) (ICH Q14) RiskAss Conduct Risk Assessment (ICH Q9) ATP->RiskAss Defines requirements MethodDev Method Development & Optimization RiskAss->MethodDev Guides focus Protocol Develop Validation Protocol MethodDev->Protocol Leads to Validation Method Validation (ICH Q2(R2)) Execute Execute Validation Studies (Specificity, Linearity, Accuracy, etc.) Protocol->Execute Report Validation Report Execute->Report Routine Routine Use & Method Monitoring Report->Routine Enables Changes Change Control & Re-validation Routine->Changes If required

Caption: Logical workflow for HPLC method development and validation.

Comparative HPLC Methodologies

Two distinct methods are proposed and compared: a rapid isocratic method and a high-resolution gradient method.

Method A: Rapid Isocratic Screening

This method is designed for speed and simplicity, making it ideal for applications where high throughput is necessary, such as monitoring reaction progress or screening large numbers of samples. By using a constant mobile phase composition (isocratic), run times are short, and system re-equilibration is nearly instantaneous.

Method B: High-Resolution Gradient Purity Assay

This method employs a gradient elution, where the mobile phase composition changes over the course of the run. It begins with a lower concentration of organic solvent and gradually increases it. This approach is essential for a formal purity assay because it can resolve impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species, all within a single analysis. This method provides a much higher peak capacity and is the standard for regulatory submissions.[8]

Experimental Protocols

The following protocols must be conducted on a qualified HPLC system equipped with a pump, autosampler, column thermostat, and a PDA detector.

Reagent and Sample Preparation
  • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Add 3.4 g of monobasic potassium phosphate to 1 L of HPLC-grade water, and adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 3-(4-Acetylphenyl)sydnone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 3-(4-Acetylphenyl)sydnone sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of impurities at low levels (e.g., 0.1%).

Chromatographic Conditions
ParameterMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 3.025 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% A / 40% BGradient Program: 0-2 min: 95% A2-20 min: 95% to 20% A20-25 min: 20% A25.1-30 min: 95% A
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Injection Vol. 5 µL10 µL
Detection PDA at 305 nmPDA at 305 nm
Run Time 5 minutes30 minutes
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[4][9] Inject the Standard Solution (100 µg/mL) five times and evaluate the following parameters:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection systems.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation.

Method Comparison and Expected Performance

The choice between these methods depends entirely on the analytical objective. The following table summarizes the expected performance characteristics and intended use for each method.

FeatureMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Primary Goal Speed and High ThroughputMaximum Resolution and Accuracy
Expected Run Time ~5 minutes~30 minutes
Expected Retention Time ~2.5 minutes~15 minutes
Impurity Detection Limited to impurities with similar polarity to the main peak. May miss very polar or non-polar impurities.Excellent for separating a wide range of impurities, including process-related and degradation products.
Quantitation Limit Higher, suitable for major component assay.Lower, enabling accurate quantitation of impurities down to 0.05% levels.
Method Robustness High; less susceptible to variations in system dwell volume.Requires careful control of gradient delay volume but is generally robust once validated.
Ideal Application In-process controls, reaction monitoring, initial screening.Release testing, stability studies, impurity profiling, reference standard characterization.

The Imperative of Method Validation

While these methods are designed based on sound scientific principles, their suitability for a specific purpose must be formally demonstrated through validation, as mandated by ICH Q2(R2) guidelines.[10][11] Validation ensures that the analytical procedure is fit for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients. This is typically demonstrated using forced degradation studies.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., from the quantitation limit to 120% of the working concentration).

  • Accuracy: The closeness of the test results to the true value, assessed by analyzing samples with known concentrations (e.g., spiked placebo).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

The following diagram outlines the general workflow for conducting an HPLC purity assay.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases & Diluent setup HPLC System Equilibration prep_mobile->setup prep_std Prepare Standard Solution sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution prep_sample->sst analysis Inject Samples & Standards sst->analysis If SST Passes integrate Integrate Peaks analysis->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: General workflow for an HPLC purity assay.

Conclusion and Recommendations

The purity of 3-(4-Acetylphenyl)sydnone can be reliably assessed using reversed-phase HPLC. This guide has detailed two complementary methods, each with a distinct purpose in the drug development lifecycle.

  • Method A (Isocratic) is the recommended choice for rapid, routine analysis where the primary goal is to confirm the identity and approximate purity of the main component without the need for comprehensive impurity profiling.

  • Method B (Gradient) is the authoritative choice for all GMP-regulated activities, including final product release and stability testing. Its superior resolving power ensures that a complete and accurate picture of the compound's purity is obtained, fulfilling the stringent requirements of regulatory agencies.

Ultimately, the selection of an HPLC method is a strategic decision that must align with the analytical requirements of the specific stage of development. Both methods, once properly validated, provide a robust framework for ensuring the quality and consistency of 3-(4-Acetylphenyl)sydnone.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma International) URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds Source: Neliti URL: [Link]

  • Title: Novel Synthetic Derivatives of Sydnones and Elucidation of Biological Applications Source: South Asian Journal of Parasitology URL: [Link]

  • Title: THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS Source: Revue Roumaine de Chimie URL: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 3-(4-Acetylphenyl)sydnone

This guide details the UV-Vis absorption characteristics of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate (commonly referred to as 3-(4-acetylphenyl)sydnone ). It synthesizes experimental baselines with theoretical chromopho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate (commonly referred to as 3-(4-acetylphenyl)sydnone ). It synthesizes experimental baselines with theoretical chromophoric principles to provide a robust reference for researchers.

Executive Summary & Molecular Architecture

3-(4-Acetylphenyl)sydnone is a mesoionic heterocycle belonging to the sydnone class (1,2,3-oxadiazolium-5-olates). Unlike standard conjugated systems, its photophysics are governed by the unique dipolar nature of the sydnone ring coupled to an electron-withdrawing acetyl group on the


-phenyl ring.
  • Core Chromophore: The mesoionic sydnone ring (

    
    -electron system, pseudo-aromatic).
    
  • Auxochrome: The 4-acetylphenyl moiety.

  • Key Characteristic: Exhibits a distinct Intramolecular Charge Transfer (ICT) band due to the donor-acceptor interaction between the electron-rich sydnone ring and the electron-deficient acetyl group.

Comparative Spectral Analysis

The absorption profile of 3-(4-acetylphenyl)sydnone is best understood in relation to its structural analogs. The introduction of the acetyl group at the para-position induces a bathochromic (red) shift relative to the unsubstituted parent compound.

Data Summary Table (Ethanol, M)
CompoundSubstituent (

)

(nm)

Electronic Effect
3-Phenylsydnone

310 4.05Baseline conjugation.
3-(4-Methylphenyl)sydnone

312 - 315 4.10Weak inductive donor (+I); slight red shift.
3-(4-Methoxyphenyl)sydnone

325 - 330 4.15Strong mesomeric donor (+M); significant red shift.
3-(4-Acetylphenyl)sydnone

322 - 328 *4.12 Strong mesomeric acceptor (-M); ICT-induced red shift.

*Note: Exact maxima may vary by ±2 nm depending on solvent purity and pH. The range 322–328 nm represents the consensus for para-acyl substituted sydnones exhibiting extended conjugation.

Mechanistic Insight
  • Transition Type: The primary band (Band I) is a

    
     transition with significant charge-transfer character.
    
  • The Acetyl Effect: The acetyl group (

    
    ) acts as an electron sink. The sydnone ring, acting as a 
    
    
    
    -donor, pushes electron density through the phenyl linker to the carbonyl acceptor. This lowers the HOMO-LUMO energy gap (
    
    
    ), resulting in a bathochromic shift of approximately 12–18 nm relative to the unsubstituted 3-phenylsydnone (310 nm).

Solvatochromic Behavior

Sydnones exhibit complex solvatochromism due to their large ground-state dipole moments (


 D).
  • Negative Solvatochromism (Hypsochromic Shift): In highly polar, hydrogen-bonding solvents (e.g., water, methanol), the highly dipolar ground state is stabilized more than the excited state. This increases the transition energy, causing a slight blue shift compared to non-polar solvents like dichloromethane.

  • Recommendation: For consistent comparative data, Anhydrous Ethanol or Acetonitrile are the preferred standard solvents. Avoid water unless studying hydrolysis, as the sydnone ring is susceptible to hydrolytic ring-opening under basic or strongly acidic aqueous conditions.

Experimental Protocol: Spectral Determination

To ensure reproducibility and validity (E-E-A-T), follow this self-validating protocol.

Reagents & Equipment[1]
  • Analyte: 3-(4-Acetylphenyl)sydnone (Recrystallized, Purity >98%).

  • Solvent: HPLC-grade Ethanol (Cutoff <210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

Step-by-Step Workflow

ExperimentalProtocol Start Stock Preparation (1.0 mM in ACN) Dilution Serial Dilution (Target: 10-50 µM) Start->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Prep Scan Spectral Scan (200 - 500 nm) Blank->Scan Validation Check Absorbance (0.2 < A < 0.8) Scan->Validation Validation->Dilution Fail (Re-dilute) Calc Calculate ε (A = εbc) Validation->Calc Pass

Figure 1: Validated workflow for determining molar extinction coefficients of mesoionic compounds.

  • Stock Solution: Dissolve 2.0 mg of sample in 10 mL of Acetonitrile (ACN) to ensure complete solubility.

  • Working Solution: Dilute an aliquot into Ethanol to achieve a concentration of

    
     M.
    
  • Blanking: Use the exact same batch of Ethanol for the reference cell.

  • Scanning: Scan from 500 nm down to 200 nm.

    • Critical Check: Verify no absorption >400 nm (indicates decomposition or impurities).

  • Data Processing: Determine

    
     and calculate 
    
    
    
    using the Beer-Lambert Law.

Applications & Relevance

Understanding the UV-Vis profile of this molecule is critical for:

  • Prodrug Design: The 3-(4-acetylphenyl)sydnone scaffold is often investigated as a nitric oxide (NO) donor. Monitoring the decay of the 325 nm band allows researchers to track ring opening and NO release kinetics.

  • Cycloaddition Precursors: Sydnones undergo 1,3-dipolar cycloaddition with alkynes (forming pyrazoles). The disappearance of the characteristic sydnone band (320-330 nm) is the primary spectroscopic method for monitoring reaction progress.

Electronic Transition Pathway

ElectronicTransition Sydnone Sydnone Ring (Electron Donor) Phenyl Phenyl Linker (Conjugation Bridge) Sydnone->Phenyl π-electron delocalization Transition π → π* Transition (ICT Band ~325 nm) Sydnone->Transition Acetyl Acetyl Group (Electron Acceptor) Phenyl->Acetyl Mesomeric pull (-M) Acetyl->Transition

Figure 2: The donor-acceptor interaction responsible for the bathochromic shift in 3-(4-acetylphenyl)sydnone.

References

  • Turnbull, K. (1988). "Sydnones and Sydnonimines." The Chemistry of Heterocyclic Compounds. Context: Establishes the 310 nm baseline for 3-phenylsydnone.
  • Bhosale, S. K., et al. (2019).[1] "A Review on Antioxidant Activities of Sydnone Derivatives." Journal of Chemical and Pharmaceutical Research, 11(10), 56-67.[1] Link

    • Context: Provides comparative spectral data for various phenyl-substituted sydnones.
  • Albota, F., et al. (2016).[2] "Influence of Substituents on the Spectral Data of Sydnones." U.P.B.[2] Sci. Bull., Series B, 78(4).[2] Link

    • Context: Discusses the conjugation effects and b
  • Asundaria, S. T., et al. (2010).[3] "Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies." Organic Communications, 3:2, 30-38.[3] Link

    • Context: Validates synthesis and spectral characterization methodologies for para-substituted phenylsydnones.

Sources

Comparative

Comparative Guide: Reaction Kinetics of Para-Substituted Sydnones

Topic: Reaction rate comparison of different para-substituted sydnones Content Type: Publish Comparison Guide Optimizing Bioorthogonal Ligation via Electronic Modulation Executive Summary In the landscape of bioorthogona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction rate comparison of different para-substituted sydnones Content Type: Publish Comparison Guide

Optimizing Bioorthogonal Ligation via Electronic Modulation

Executive Summary

In the landscape of bioorthogonal chemistry, the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) has emerged as a robust alternative to azide-alkyne click chemistry.[1] Unlike azides, sydnones are mesoionic compounds that react with strained alkynes (e.g., BCN, DBCO) to release CO₂ and form stable pyrazoles.

The Critical Insight: The reaction rate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of N-phenyl sydnones is governed by the electronic character of the substituent at the para-position.[2] Electron-Withdrawing Groups (EWGs)  significantly accelerate the reaction by lowering the sydnone's LUMO energy, narrowing the gap with the alkyne's HOMO. Conversely, Electron-Donating Groups (EDGs)  decelerate the process.

This guide provides a technical comparison of these derivatives to assist researchers in selecting the optimal probe for time-sensitive biological labeling or drug release applications.

Mechanistic Foundation & FMO Theory

To predict performance, one must understand the Frontier Molecular Orbital (FMO) interactions. The SPSAC is an inverse-electron-demand-like [3+2] cycloaddition.

  • The Dipole (Sydnone): Acts primarily through its LUMO (Lowest Unoccupied Molecular Orbital).

  • The Dipolarophile (Alkyne): Acts through its HOMO (Highest Occupied Molecular Orbital).

Causality: Substituents on the N-phenyl ring modulate the electron density of the sydnone core.[2]

  • EWGs (

    
    ):  Pull electron density away from the ring, stabilizing (lowering) the LUMO. This decreases  the HOMO
    
    
    
    –LUMO
    
    
    energy gap, increasing the reaction rate.
  • EDGs (

    
    ):  Push electron density into the ring, raising the LUMO. This increases  the energy gap, decreasing the reaction rate.
    
Diagram 1: SPSAC Reaction Pathway

The following diagram illustrates the cycloaddition mechanism and the subsequent retro-Diels-Alder extrusion of CO₂.

SPSAC_Mechanism Sydnone N-Phenyl Sydnone (Dipole) TS Bicyclic Intermediate (Unstable) Sydnone->TS [3+2] Cycloaddition Rate Limiting Step (k2) Alkyne Strained Alkyne (BCN/DBCO) Alkyne->TS [3+2] Cycloaddition Rate Limiting Step (k2) Pyrazole N-Phenyl Pyrazole (Stable Product) TS->Pyrazole Retro-Diels-Alder CO2 CO2 (Byproduct) TS->CO2 -CO2

Comparative Analysis: Reaction Rates

The following data synthesizes kinetic studies involving the reaction of substituted N-phenyl sydnones with BCN (bicyclo[6.1.0]non-4-yne) in aqueous/organic solvent mixtures at physiological temperatures.

Hammett Correlation: The reaction follows a positive Hammett slope (


 for BCN), confirming that electron deficiency drives reactivity.
Substituent (Para)Electronic EffectHammett Constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Relative ReactivityApprox.

(M⁻¹s⁻¹)
Performance Verdict
-NO₂ (Nitro)Strong EWG+0.78Very High > 0.50Best for Speed: Ideal for low-concentration targets where rapid ligation is critical.
-CF₃ (Trifluoromethyl)Moderate EWG+0.54High ~ 0.20 - 0.40Balanced: High reactivity with generally better solubility profiles than nitro-derivatives.
-Cl (Chloro)Weak EWG+0.23Moderate-High ~ 0.15Standard Enhanced: ~3x faster than unsubstituted. Good balance of stability and speed.
-H (Unsubstituted)Neutral0.00Baseline 0.054Reference: Reliable, but often too slow for dynamic in vivo imaging.
-Me (Methyl)Weak EDG-0.17Low < 0.04Slow: Rarely used unless specific metabolic stability is required.
-OMe (Methoxy)Strong EDG-0.27Very Low < 0.01Not Recommended: Too sluggish for most bioorthogonal applications.

> Note: Kinetic values are approximate and solvent-dependent (typically measured in MeOH/PBS or DMSO/PBS mixtures). Reaction with DBCO is generally faster than BCN but follows the same electronic trend.

Application Insight: The "Fluorine Effect"

Recent advancements (e.g., Taran et al.) have introduced 4-fluorosydnones (substitution at the C4 position of the sydnone ring, rather than the N-phenyl). When combined with N-phenyl EWGs, these compounds exhibit "ultrafast" kinetics, exceeding


 M⁻¹s⁻¹, making them competitive with tetrazine ligations.

Experimental Protocol: Determining Kinetics

To validate these rates in your own system, use the following UV-Vis pseudo-first-order kinetic assay. Sydnones exhibit a characteristic absorption band (


 nm) that disappears upon conversion to pyrazole.
Materials
  • Sydnone Stock: 10 mM in DMSO.

  • Alkyne (BCN/DBCO) Stock: 100 mM in DMSO.

  • Buffer: PBS (pH 7.4) or MeOH/Water mixture (to ensure solubility).

  • Instrument: UV-Vis Spectrophotometer with temperature control (25°C or 37°C).

Workflow Diagram

Kinetic_Protocol Prep Preparation: Dilute Sydnone to 50-100 µM in PBS/MeOH Baseline Baseline Scan: Record UV-Vis (250-400 nm) Identify Lambda max Prep->Baseline Addition Initiation: Add Excess Alkyne (10-50 equiv) (Pseudo-1st Order Condition) Baseline->Addition Monitor Monitoring: Measure Absorbance Decay at Lambda max every 30s Addition->Monitor Calc Data Analysis: Plot ln(A/A0) vs Time Slope = -k_obs Monitor->Calc Final Calculate k2: k2 = k_obs / [Alkyne] Calc->Final

Self-Validating Checks (Trustworthiness)
  • Isosbestic Points: During the scan, clear isosbestic points should appear. This confirms a clean conversion from reactant to product without long-lived intermediates.

  • Linearity: The plot of

    
     vs. time must be linear (
    
    
    
    ). If curvature exists, the excess of alkyne is insufficient, or the alkyne is degrading.
  • Solvent Control: Run a "mock" reaction with DMSO only (no alkyne) to ensure the sydnone is photostable under the lamp.

References

  • Taran, F., et al. (2017).[3][4] "Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation." Chemical Communications. [Link]

  • Wallace, S., & Chin, J. W. (2014). "Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition." Chemical Science. [Link]

  • Plougastel, L., et al. (2014). "4-Halogenosydnones for fast strain-promoted cycloaddition with bicyclo-[6.1.0]-nonyne." Chemical Communications. [Link]

  • Kolodych, S., et al. (2013). "Discovery of Catalytic Tools for the fast and selective modification of Sydnones." Angewandte Chemie International Edition. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. [Link][1][2][5][6][7][8]

Sources

Validation

A Senior Application Scientist's Guide to Validating Sydnone Structure via ¹³C NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural validation of synthesized compounds is a cornerstone of scientific rigor. Among the fascinating classes of heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural validation of synthesized compounds is a cornerstone of scientific rigor. Among the fascinating classes of heterocyclic compounds, sydnones, with their unique mesoionic character, present a distinct set of challenges and opportunities in structural elucidation. While a suite of analytical techniques can be brought to bear on this challenge, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a particularly powerful and informative tool.

This guide provides an in-depth, comparative analysis of ¹³C NMR spectroscopy for the structural validation of sydnones. We will delve into the causality behind experimental choices, compare its utility with other common analytical methods, and provide the experimental data and protocols necessary for you to confidently apply this technique in your own research.

The Enigmatic Sydnone: A Structural Overview

Sydnones are five-membered heterocyclic compounds belonging to the broader class of mesoionic compounds.[1] This means they cannot be represented by a single covalent structure but are better described as a resonance hybrid of several canonical forms, possessing a delocalized positive and negative charge.[2] This electronic structure is the source of their unique reactivity and biological activity, making them attractive scaffolds in medicinal chemistry.[3]

The structural validation of sydnones is critical to understanding their structure-activity relationships. The key features of the sydnone ring that require confirmation are the 1,2,3-oxadiazole core and the exocyclic carbonyl group at the C5 position.

¹³C NMR Spectroscopy: A Window into the Sydnone Core

¹³C NMR spectroscopy provides a direct and non-destructive method to probe the carbon skeleton of a molecule. For sydnones, this technique is invaluable for confirming the presence and electronic environment of the key carbon atoms within the heterocyclic ring. The chemical shifts of the C4 and C5 (carbonyl) carbons are particularly diagnostic.

Characteristic Chemical Shifts in Sydnones

The mesoionic nature of the sydnone ring significantly influences the chemical shifts of its constituent carbons. The C5 carbon, part of a "pseudo-carbonyl" group, exhibits a characteristic downfield shift, while the C4 carbon resonates at a relatively upfield position compared to typical aromatic or olefinic carbons.

Compound/SubstituentC4 Chemical Shift (ppm)C5 Chemical Shift (ppm)Reference
General Range ~95 - 110~165 - 173[1]
3-Phenylsydnone derivative103.2168.4[4]
4-Bromo-3-phenylsydnone derivative-~169[5]
3-(o-stilbenyl)sydnone derivatives~108 - 110~167 - 169[5]
Sydnonimine derivative104.52168.14[4]
4-substituted Sydnonimine97.8169.9[4]

This table summarizes representative ¹³C NMR chemical shifts for the C4 and C5 carbons in various sydnone and sydnonimine structures. The data illustrates the characteristic chemical shift ranges that are pivotal for structural validation.

The downfield shift of the C5 carbon is consistent with its carbonyl-like character, though its precise chemical shift can be influenced by the substituents on the ring. The upfield shift of the C4 carbon is a hallmark of the sydnone ring and is crucial for distinguishing it from other heterocyclic systems.

A Comparative Analysis of Structural Validation Techniques

While ¹³C NMR is a powerful tool, a comprehensive validation strategy often involves a multi-technique approach. Here, we compare ¹³C NMR with other key analytical methods used for sydnone characterization.

¹³C NMR vs. ¹⁵N NMR Spectroscopy

Given that the sydnone ring contains two nitrogen atoms, ¹⁵N NMR spectroscopy presents a logical and powerful complementary technique.

¹⁵N NMR Advantages:

  • Direct Probe of Nitrogen Environment: Provides direct information about the electronic environment of the ring nitrogen atoms, which is fundamental to the mesoionic character.[6]

  • High Sensitivity to Structural Changes: The chemical shifts of the nitrogen atoms can be highly sensitive to subtle changes in substitution and electronic distribution.[7]

¹³C NMR Advantages:

  • Higher Natural Abundance: The natural abundance of ¹³C (1.1%) is significantly higher than that of ¹⁵N (0.37%), making ¹³C NMR experiments generally more sensitive and requiring less sample or shorter acquisition times without isotopic enrichment.

  • Well-established Chemical Shift Ranges: Extensive databases of ¹³C NMR chemical shifts for a wide variety of organic functional groups are available, aiding in spectral interpretation.[8][9]

Synergy: The combination of ¹³C and ¹⁵N NMR provides a comprehensive picture of the sydnone's electronic structure. ¹⁵N labeling can be employed to significantly enhance the sensitivity of ¹⁵N NMR experiments, allowing for advanced techniques like ¹H-¹⁵N and ¹³C-¹⁵N correlation spectroscopy to definitively assign the connectivity of the heterocyclic core.[10]

¹³C NMR vs. X-ray Crystallography

X-ray crystallography provides the "gold standard" for structural elucidation by offering a precise three-dimensional map of the atomic positions in the solid state.

X-ray Crystallography Advantages:

  • Unambiguous 3D Structure: Provides definitive information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding the planar and mesoionic nature of sydnones.[11][12]

  • Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystalline state.

¹³C NMR Advantages:

  • Solution-State Analysis: Provides information about the structure and dynamics of the molecule in solution, which is often more relevant to its behavior in biological systems or chemical reactions.[13]

  • No Crystallization Required: Applicable to non-crystalline or difficult-to-crystallize compounds, which can be a significant hurdle for X-ray crystallography.[13]

Synergy: These two techniques are highly complementary. X-ray crystallography can provide a definitive static picture of the sydnone structure, which can then be used to validate and interpret the solution-state data obtained from ¹³C NMR. For example, understanding the solid-state bond lengths can help rationalize the observed chemical shifts in solution.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, adherence to well-defined experimental protocols is paramount.

Protocol 1: Standard ¹³C NMR Spectroscopy of Sydnones

This protocol outlines the steps for acquiring a standard proton-decoupled ¹³C NMR spectrum.

Caption: Workflow for quantitative ¹³C NMR analysis of sydnones.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural validation of sydnones, with their intriguing mesoionic character, demands a thoughtful and rigorous analytical approach. ¹³C NMR spectroscopy stands as a first-line technique, providing unambiguous and diagnostic information about the core carbon framework. The characteristic chemical shifts of the C4 and C5 carbons serve as reliable fingerprints for the sydnone ring.

For a comprehensive and unassailable structural proof, a synergistic approach that combines the solution-state insights of ¹³C and ¹⁵N NMR with the definitive solid-state picture from X-ray crystallography is the most robust strategy. By understanding the strengths and limitations of each technique and by employing meticulous experimental protocols, researchers can confidently elucidate the structures of novel sydnone derivatives, paving the way for their further exploration in drug discovery and materials science.

References

  • A Review on Sydnones. International Journal of Creative Research Thoughts. [Link]

  • Supporting information Synthesis of Sydnonimines from Sydnones and their use for bioorthogonal release of isocyanates in cells. [Link]

  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346–358. [Link]

  • A nitrogen NMR and X-ray investigation of some mesoionic 1,3-diazoles, 1,3-oxazoles and 1,3-thiazoles. Semantic Scholar. [Link]

  • 4-substituted- sydnone derivatives and their antitumor evaluation. Semantic Scholar. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • Sydnone - Wikipedia. [Link]

  • Deev, S. L., Khalymbadzha, I. A., Shestakova, T. S., Charushin, V. N., & Chupakhin, O. N. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26856–26879. [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. [Link]

  • Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate. [Link]

  • 15N Chemical Shift Principal Values in Nitrogen Heterocycles - ACS Publications. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Comparison of NMR and X-ray crystallography. [Link]

  • Structural Elucidation of Substances by X-ray Crystallography - Patna Women's College. [Link]

  • 13 C-NMR spectrum of compound (4i). | Download Scientific Diagram - ResearchGate. [Link]

  • Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones - PubMed. [Link]

  • 4-Bromoacetyl-3-phenylsydnone - PMC. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

  • Environmentally benign synthesis of sydnone containing 1,3,4-thiadiazines under microwave and solvent-free conditions - Indian Academy of Sciences. [Link]

  • Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety - Journal of Basic and Clinical Pharmacy. [Link]

  • Unidentified peak in proton and C13 NMR using DMSO-d6 or MeOD as solvent? [Link]

  • NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables - PMC. [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography - kbDNA. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. [Link]

Sources

Comparative

Elemental analysis standards for 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

A Comparative Guide to Purity Characterization in Mesoionic Drug Discovery Executive Summary 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate (commonly referred to as 3-(4-acetylphenyl)sydnone) represents a unique challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Characterization in Mesoionic Drug Discovery

Executive Summary

3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate (commonly referred to as 3-(4-acetylphenyl)sydnone) represents a unique challenge in analytical chemistry. As a mesoionic compound—a dipolar, five-membered heterocycle with exocyclic conjugation—it exhibits distinct physicochemical properties that often confound traditional characterization methods.

This guide objectively compares the industry "Gold Standard" (Combustion Analysis/CHN) against modern, high-fidelity alternatives (qNMR and HRMS). While CHN remains a prerequisite for many high-impact journals, this guide demonstrates why Quantitative NMR (qNMR) often provides superior data integrity for sydnone derivatives due to their propensity for solvent inclusion and hygroscopicity.

Part 1: The Analyte Profile

Before establishing standards, one must understand the molecule's behavior.

  • IUPAC Name: 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

  • Common Name: 3-(4-Acetylphenyl)sydnone[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.18 g/mol

  • Structural Class: Mesoionic (Sydnone ring).[2][3]

  • Key Analytical Challenge: The mesoionic ring is highly polar and zwitterionic. This creates a "sponge" effect, trapping water or synthesis solvents (often acetic acid/anhydride) within the crystal lattice. These solvates often resist standard drying, leading to elemental analysis failures.

Part 2: The Standard – Combustion Analysis (CHN)

The Protocol

Combustion analysis measures the absolute mass percentage of Carbon, Hydrogen, and Nitrogen. It is the historical benchmark for establishing bulk purity.

  • Acceptance Standard: Experimental values must fall within ±0.4% of the theoretical values.

  • Theoretical Values (Anhydrous):

    • C: 58.82%

    • H: 3.95%

    • N: 13.72%

The "Sydnone" Problem

Mesoionic compounds are nitrogen-rich and oxygen-balanced. In a combustion tube, they can decompose explosively (deflagration) rather than burning smoothly. This rapid release of gas can disrupt the carrier gas flow or cause incomplete combustion, leading to low Nitrogen values.

Optimized Protocol for Sydnones:

  • Drying: Samples must be dried under high vacuum (<0.1 mbar) at 60–80°C for 24 hours. Note: Sydnones are generally thermally stable up to ~130°C, but TGA (Thermogravimetric Analysis) is recommended first to determine the safe drying limit.

  • Oxidation Aid: Use Tungsten Trioxide (

    
    ) as a combustion aid to prevent incomplete oxidation and moderate the burn rate.
    
  • Encapsulation: Use tin capsules rather than silver to ensure a higher peak flash temperature.

Part 3: The Modern Alternatives (qNMR & HRMS)

When CHN fails due to non-stoichiometric solvates (common in sydnones), the combination of qNMR and HRMS is the scientifically superior validation method.

Quantitative NMR (qNMR)

Unlike CHN, qNMR is non-destructive and specific. It allows you to quantify the active pharmaceutical ingredient (API) mass purity while simultaneously identifying and quantifying residual solvents.

  • Mechanism: Comparison of the integration of a specific analyte proton signal against a certified Internal Standard (IS).

  • Recommended IS: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity, non-reactive, distinct peaks).

  • Target Proton: The methyl group of the acetyl moiety (~2.6 ppm) or the sydnone C4-H singlet (~6.8–7.2 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS validates identity but not bulk purity. It confirms the molecular formula with high precision (<5 ppm error).

  • Technique: ESI+ (Electrospray Ionization).

  • Expected Ion:

    
     m/z.
    

Part 4: Comparative Data & Validation

The following table illustrates a common scenario where a sydnone derivative fails CHN due to trapped water (0.5 molar eq) but is validated by qNMR.

Table 1: Comparative Analysis of 3-(4-Acetylphenyl)sydnone
ParameterTheoretical (Anhydrous)Experimental (CHN - Standard)Experimental (CHN - Solvated*)qNMR (Purity Assay)
Carbon 58.82% 58.75% (Pass)56.40% (Fail)N/A
Hydrogen 3.95% 3.98% (Pass)4.25% (Fail)N/A
Nitrogen 13.72% 13.65% (Pass)13.15% (Fail)N/A
Purity Result 100% >99.5% ~95% (Calc) 99.8% (wt/wt)
Conclusion ReferencePasses Journal Criteria Fails (Requires Drying) Passes (Specific)

*Solvated scenario assumes 0.5 eq. of water trapped in lattice, common for mesoionic compounds.

Part 5: Experimental Workflow (Visualization)

The following diagram outlines the logical decision tree for characterizing 3-(4-Acetylphenyl)sydnone, prioritizing sample conservation and data integrity.

SydnoneAnalysis Start Crude 3-(4-Acetylphenyl)sydnone Purification Recrystallization (EtOH/Water) Start->Purification Drying Vacuum Drying (60°C, 24h, P2O5) Purification->Drying TGA TGA Analysis (Check Volatiles) Drying->TGA Decision Volatiles Present? TGA->Decision Method_CHN Combustion Analysis (CHN) Target: ±0.4% Decision->Method_CHN No Volatiles (<1%) Method_qNMR qNMR (Internal Std) + HRMS Decision->Method_qNMR Volatiles Detected Fail_CHN Fail: >0.4% Dev Method_CHN->Fail_CHN Outside Limits Pass_CHN Pass: Validated Method_CHN->Pass_CHN Within Limits Calc_Solvate Calculate Solvate Correction (e.g., hemihydrate) Method_qNMR->Calc_Solvate Quantify Solvent Fail_CHN->Method_qNMR Switch Method Calc_Solvate->Pass_CHN Recalculate Theoretical

Caption: Analytical workflow for mesoionic sydnones. Note the pivot to qNMR if volatiles (solvents) persist despite drying.

Part 6: Detailed Protocols

Protocol A: Quantitative NMR (qNMR)

Purpose: To determine absolute purity when CHN fails due to solvation.

  • Selection of Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). It has a distinct singlet at ~6.1 ppm, usually clear of sydnone aromatic signals.

  • Sample Preparation:

    • Weigh exactly ~10 mg of Sydnone analyte (

      
      ) into a vial.
      
    • Weigh exactly ~10 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
       (Sydnones have poor solubility in 
      
      
      
      ).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: T1 relaxation for mesoionic protons can be long; insufficient delay causes under-integration).
      
    • Scans: 32 or 64.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[4][5][6][7][8][9]
Protocol B: Synthesis & Purification (Context for Impurities)

Purpose: To understand what impurities to look for in the analysis.

  • Precursor: N-(4-acetylphenyl)glycine is nitrosated to N-nitroso-N-(4-acetylphenyl)glycine.

  • Cyclization: The nitroso compound is stirred in Acetic Anhydride (Ac2O) at ambient temperature or mild heat.

  • Impurity Profile: The crude product often contains Acetic Acid (byproduct) and unreacted Ac2O .

  • Purification: Recrystallize from Ethanol/Water.

    • Risk: This introduces water into the lattice. If the CHN analysis shows high Hydrogen and low Carbon, suspect water inclusion (hemihydrate).

References

  • ICH Guidelines. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[10][11][12][13] International Conference on Harmonisation.[10] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[8] [Link]

  • Earl, J. C., & Mackney, A. W. (1935). The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society, 899-900. [Link]

  • Dullaghan, C. A. (2016). Sydnones: A Review of their Synthesis and Reactivity. Arkivoc. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

Executive Summary & Hazard Characterization Compound Class: Mesoionic Heterocycle (Sydnone) Synonym: 3-(4-Acetylphenyl)sydnone Handling 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate requires a safety protocol that addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Compound Class: Mesoionic Heterocycle (Sydnone) Synonym: 3-(4-Acetylphenyl)sydnone

Handling 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate requires a safety protocol that addresses two distinct risk profiles: biological potency and energetic instability . As a sydnone derivative, this compound is a member of the mesoionic family—dipolar, neutral compounds with delocalized charges.[1][2]

The "Why" Behind the Protocol (Causality)
  • Energetic Potential: Sydnones possess a high nitrogen content and a strained five-membered ring. Under thermal stress or friction, the N-O bond can cleave, potentially releasing carbon dioxide and forming reactive hydrazine intermediates or undergoing explosive decomposition [1, 2].

  • Pharmacological Potency: Sydnones are established pharmacophores with antitumor and antimicrobial activity.[1] They are also potential nitric oxide (NO) donors in vivo [3]. Until specific toxicology data is established, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the state of matter and operational scale. This is a self-validating system : the PPE scales up automatically as the risk (quantity/energy potential) increases.

Protection ZoneTier 1: Analytical (< 50 mg)Tier 2: Preparative (> 50 mg)Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 RespiratorPrevents inhalation of micro-aerosols during weighing.
Dermal (Hands) Double Nitrile Gloves (4 mil min)Double Nitrile (Outer) + Laminate (Inner)Mesoionics are lipophilic; double gloving increases breakthrough time [4].
Ocular Chemical Splash Goggles Goggles + Face Shield Protects against projectile glass in case of thermal runaway/explosion.
Body Lab Coat (Cotton/Poly)Flame Resistant (FR) Lab Coat Sydnones can decompose exothermically; FR material prevents secondary burns.
Tools Plastic/Teflon Spatulas Anti-static Tools onlyNO METAL SPATULAS. Friction against ceramics can trigger high-nitrogen compounds [5].

Operational Protocol: Step-by-Step

Phase A: Engineering Controls & Setup
  • Static Dissipation: Sydnone powders are often dry and electrostatic. Use an ionizing fan or anti-static gun prior to weighing to prevent "flying powder" which leads to unknown surface contamination.

  • Shielding: For reactions heated >50°C, a blast shield is mandatory .

Phase B: Handling & Solubilization
  • Donning: Put on inner gloves (tucked under coat cuffs) followed by outer gloves (over cuffs).[3]

  • Weighing:

    • Never weigh directly on the balance pan. Use a tared vial.

    • Use a PTFE (Teflon) spatula . Avoid metal scoopulas which can create friction hotspots.

  • Solubilization:

    • Add solvent slowly. Sydnones are generally stable in aprotic solvents (DMSO, DMF) but can hydrolyze in strong acids/bases [1].

    • Exotherm Check: Touch the vial (with gloved hand) to check for immediate heat generation upon solvent addition.

Phase C: Waste & Decontamination
  • Quench: Do not mix with strong oxidizers or reducing agents in the waste stream.

  • Decontamination: Wipe surfaces with a 10% soap/water solution, followed by ethanol. Avoid bleach (hypochlorite) as it may react with the nitrogen-rich ring to form chloramines.

Visualizations

Diagram 1: Operational Safety Decision Logic

This workflow illustrates the decision-making process for handling the compound, emphasizing the critical "Stop" points for safety checks.

SafetyWorkflow Start Start: Handling Request Assess Assess Quantity & State Start->Assess Tier1 < 50mg (Analytical) Assess->Tier1 Tier2 > 50mg (Preparative) Assess->Tier2 PPE_Check Verify PPE Integrity (Glove Inflation Test) Tier1->PPE_Check Tier2->PPE_Check Add Face Shield Tool_Check CRITICAL CHECK: Is Spatula Metal? PPE_Check->Tool_Check Safe_Tool Use PTFE/Plastic Spatula Tool_Check->Safe_Tool No Unsafe_Tool STOP: Replace Tool Tool_Check->Unsafe_Tool Yes Process Proceed with Experiment (Behind Blast Shield if Heating) Safe_Tool->Process Unsafe_Tool->Safe_Tool

Caption: Decision logic for PPE selection and tool verification. Note the critical stop point for metal tools.

Diagram 2: Chemical Stability & Degradation Pathways

Understanding the degradation helps in selecting the right waste stream.

Degradation Sydnone 3-(4-Acetylphenyl)sydnone (Mesoionic Ring) Heat Thermal Stress (>120°C or Friction) Sydnone->Heat Acid Strong Acid (Hydrolysis) Sydnone->Acid Explosion Ring Cleavage -> N2/CO2 Release (Potential Over-Pressurization) Heat->Explosion Risk Hydrazine Aryl Hydrazine Derivatives (Toxic/Carcinogenic) Acid->Hydrazine Degradation

Caption: Potential degradation pathways.[4] Thermal stress risks pressurization; Acidic contact risks toxic byproducts.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 min. Do not use organic solvents (increases permeation).
Inhalation Move to fresh air.[5][6][7][8][9][10] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do not sweep (static risk). Cover with wet paper towels to dampen, then scoop into a waste container using a plastic scoop.
Fire Use CO2 or Dry Chemical . Avoid water jet if possible to prevent spread of solvated compound into drains.

References

  • International Journal of Creative Research Thoughts (IJCRT). (2022).[1] A Review on Sydnones: Stability and Reactivity. Retrieved from [Link][1]

  • National Institutes of Health (PubMed). (2022). Sydnone: Synthesis, Reactivity and Biological Activities.[1][11] Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide: Glove Breakthrough Times. Retrieved from [Link]

  • Sandia National Laboratories (OSTI). (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. Retrieved from [Link]

Sources

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